molecular formula C8H6F2O2 B1304712 2,3-Difluoro-4-methylbenzoic acid CAS No. 261763-37-5

2,3-Difluoro-4-methylbenzoic acid

Cat. No.: B1304712
CAS No.: 261763-37-5
M. Wt: 172.13 g/mol
InChI Key: ANVIYYKETYLSRV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVIYYKETYLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378906
Record name 2,3-Difluoro-4-methylbenzoic acid
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-37-5
Record name 2,3-Difluoro-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-methylbenzoic acid
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Foundational & Exploratory

physicochemical properties of 2,3-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methylbenzoic Acid

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical and experimental workflows through detailed diagrams.

Core Physicochemical Properties

This compound is a fluorinated aromatic carboxylic acid.[1] Its structural features—two fluorine atoms and a methyl group on the benzene ring, combined with a carboxylic acid functional group—dictate its physical and chemical behavior. The compound is typically an off-white to light-gray solid at room temperature.[2][3]

Table 1: Key Physicochemical Data for this compound

Property Value Source(s)
Molecular Formula C₈H₆F₂O₂ [1][3][4]
Molecular Weight 172.13 g/mol [1][3][4]
Melting Point 199-201 °C [3]
Boiling Point 274 °C [3]
Density 1.359 g/cm³ [3]
Flash Point 120 °C [3]
pKa (Predicted) 3.10 ± 0.10 [3]
Physical Form Off-white to Light-gray Solid [2][3]

| Storage Conditions | Sealed in dry, Room Temperature |[2][3] |

Identification and Safety

Proper identification and handling are critical for laboratory use. The compound is classified as an irritant.

Table 2: Identifiers and Hazard Information

Identifier/Hazard Code/Statement Source(s)
CAS Number 261763-37-5 [1][2][3][4]
InChIKey ANVIYYKETYLSRV-UHFFFAOYSA-N [1][2]
Signal Word Warning [1][2]
Hazard Statements H315: Causes skin irritation [1][2][3]
H319: Causes serious eye irritation [1][2][3]
H335: May cause respiratory irritation [2][3]

| Precautionary Statements | P261, P305+P351+P338, P405 |[1][2][3] |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in the available literature, standard methodologies for benzoic acid derivatives are applicable for verifying its properties.

  • Melting Point Determination: The melting point is typically determined using a calibrated digital melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. For high-purity crystalline solids like this, a sharp melting range is expected.

  • Boiling Point Determination: The boiling point can be measured using the distillation method, where the temperature is recorded at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure. Due to the high boiling point, this would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the acid is titrated with a standardized strong base (e.g., NaOH) in a suitable solvent system (often a water-cosolvent mixture due to limited aqueous solubility). The pH is monitored throughout the titration, and the pKa is calculated from the pH at the half-equivalence point of the titration curve.

  • Thermochemical Properties: For related benzoic acid derivatives, molar sublimation enthalpies are often derived using the transpiration method, static method, or Thermogravimetric Analysis (TGA).[5] Enthalpies of formation can be measured via combustion calorimetry, and solid-state phase transitions are analyzed using Differential Scanning Calorimetry (DSC).[5]

  • Purification Protocol (Recrystallization): A common and effective method for purifying benzoic acids is recrystallization.[6]

    • Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or a mixture). Benzoic acid's solubility is significantly higher in hot water than in cold water.[6]

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly, often in a vacuum oven.

Visualizations: Workflows and Relationships

The following diagrams illustrate key conceptual and experimental workflows related to this compound.

G Structural Influence on Physicochemical Properties cluster_structure Molecular Structure cluster_properties Resulting Properties Structure This compound F_groups Two Ortho Fluoro Groups (C2, C3) Structure->F_groups Me_group Methyl Group (C4) Structure->Me_group COOH_group Carboxylic Acid Group (C1) Structure->COOH_group Thermal Thermal Properties High Melting/Boiling Points Structure->Thermal Crystal packing & polarity pKa Acidity (Low pKa ~3.10) Strong inductive effect F_groups->pKa Increases acidity Solubility Solubility Profile Polar COOH vs. Nonpolar Ring Me_group->Solubility Increases lipophilicity COOH_group->pKa COOH_group->Solubility Enables H-bonding Reactivity Chemical Reactivity Site for esterification, amidation COOH_group->Reactivity

Caption: Logical diagram of structural components influencing key properties.

G General Synthesis Workflow start Start: m-Fluorotoluene & Trichloroacetyl Chloride step1 Step 1: Friedel-Crafts Acylation Catalyst: Lewis Acid (e.g., AlCl₃) Solvent: DCM start->step1 intermediate Intermediate: Acylated Isomers (2,2,2-trichloro-1-(fluoromethylphenyl)ethanone) step1->intermediate step2 Step 2: Hydrolysis Conditions: Strong Base (e.g., NaOH) Followed by Acidification (e.g., HCl) intermediate->step2 product_mix Product: Mixture of Benzoic Acid Isomers step2->product_mix step3 Step 3: Purification & Isolation Method: Recrystallization product_mix->step3 final Final Product: This compound step3->final

Caption: General workflow for the synthesis of fluorinated methylbenzoic acids.

References

An In-depth Technical Guide on 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and key physicochemical properties of 2,3-Difluoro-4-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.

Molecular Structure and Properties

This compound is a halogenated aromatic carboxylic acid. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a valuable building block in the design of novel therapeutic agents and functional materials.

Key Identifiers and Molecular Characteristics

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
CAS Number 261763-37-5[1]
IUPAC Name This compound
InChI Key ANVIYYKETYLSRV-UHFFFAOYSA-N
Synonyms 2,3-Difluoro-p-toluic acid, 4-Methyl-2,3-difluorobenzoic acid[2]

Diagram of Key Molecular Attributes

The following diagram illustrates the fundamental molecular information for this compound.

molecular_attributes Compound This compound CAS: 261763-37-5 Properties Molecular Formula: C₈H₆F₂O₂ Molecular Weight: 172.13 g/mol Compound->Properties has Identifiers IUPAC Name: This compound InChI Key: ANVIYYKETYLSRV-UHFFFAOYSA-N Compound->Identifiers identified by

Caption: Key molecular information for this compound.

Experimental Data

Applications in Research and Development

Substituted benzoic acids, including fluorinated analogs, are pivotal in drug discovery. The fluorine substituents can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. While specific signaling pathways involving this compound are not detailed in the provided search results, its structural motif suggests potential applications as an intermediate in the synthesis of bioactive molecules. Researchers may utilize this compound as a fragment or building block for developing novel inhibitors or modulators of various enzymes and receptors.

References

Solubility of 2,3-Difluoro-4-methylbenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,3-Difluoro-4-methylbenzoic acid in organic solvents. Solubility is a critical physicochemical property that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). Understanding the solubility profile of a compound is essential for designing robust and efficient chemical processes.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. While some sources imply its solubility in solvents like methanol for synthetic purposes, specific measurements (e.g., in g/100 mL or mol/L) at various temperatures have not been reported.

This guide, therefore, serves two primary purposes: to transparently communicate the current data gap and to provide researchers with a detailed experimental framework to determine the solubility of this compound independently. The following sections offer a standardized protocol for solubility determination and a logical workflow for solvent selection and analysis.

Data Presentation

As of the latest literature review, no specific quantitative solubility data for this compound in various organic solvents could be compiled. Researchers are advised to determine this data experimentally using the protocol outlined below.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified, constant temperature.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured using a suitable analytical technique.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Vials with screw caps or sealed flasks

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • pH meter (for aqueous or buffered solutions, if applicable)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • These standards will be used to generate a calibration curve for the analytical instrument.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-determined volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[3]

  • Equilibration:

    • Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period. The time required to reach equilibrium should be established by preliminary experiments, where samples are taken at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[2]

  • Sampling and Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand at the constant temperature for a sufficient time to permit the undissolved solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Dilute the filtered sample with the solvent as necessary to bring the concentration within the linear range of the calibration curve.

    • Analyze the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound.[4][5][6]

Calculation of Solubility:

  • Using the calibration curve, determine the concentration of the solute in the diluted sample.

  • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

For researchers and drug development professionals, a structured approach to solvent selection and solubility determination is crucial for efficiency. The following diagram illustrates a logical workflow for this process.

Solubility_Workflow cluster_0 Phase 1: Initial Screening cluster_2 Phase 3: Data Analysis & Application start Define Project Needs (e.g., Reaction, Crystallization) solvent_select Select Candidate Solvents (Based on polarity, safety, cost) start->solvent_select start->solvent_select qual_test Qualitative Solubility Test (Small-scale visual assessment) solvent_select->qual_test solvent_select->qual_test protocol Perform Isothermal Shake-Flask Experiment (as per protocol) analytical_method Develop & Validate Analytical Method (e.g., HPLC) qual_test->analytical_method qual_test->analytical_method data_acq Acquire Concentration Data at Equilibrium protocol->data_acq protocol->data_acq analytical_method->protocol analytical_method->protocol calc_sol Calculate Solubility (e.g., mg/mL, mol/L) data_acq->calc_sol data_acq->calc_sol temp_dep Optional: Repeat at Different Temperatures calc_sol->temp_dep calc_sol->temp_dep Thermodynamic Studies data_table Tabulate & Compare Data calc_sol->data_table temp_dep->data_table temp_dep->data_table end Apply Data to Process (e.g., Optimize reaction conditions, Select crystallization solvent) data_table->end data_table->end

References

Technical Guide: Physicochemical Properties of 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined melting and boiling points of 2,3-Difluoro-4-methylbenzoic acid (CAS No. 261763-37-5). This document includes tabulated physical properties, standardized experimental protocols for their determination, and a generalized workflow for the physicochemical characterization of chemical compounds.

Core Physicochemical Data

The melting and boiling points are critical parameters in the characterization of a chemical substance, influencing its purification, formulation, and application in research and development.

PropertyValue
Melting Point 199-201 °C
Boiling Point 274 °C

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound like this compound. These protocols are generalized and should be adapted based on available equipment and specific sample characteristics.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

  • Capillary melting point apparatus (e.g., Mel-Temp, Stuart SMP10)

  • Melting point capillaries (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Calibrated thermometer or digital temperature probe

Procedure:

  • Sample Preparation: A small amount of the dry this compound is finely ground, if necessary, to ensure uniform packing.

  • Capillary Loading: The open end of a melting point capillary is pressed into the powdered sample. The capillary is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the initial to the final temperature.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is often employed.

Apparatus:

  • Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

  • Heating mantle or oil bath

  • Calibrated thermometer

  • Boiling chips

  • Vacuum source and manometer (for vacuum distillation)

Procedure:

  • Apparatus Assembly: The distillation apparatus is assembled. A small quantity of this compound and a few boiling chips are placed in the round-bottom flask.

  • Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Heating: The flask is gently heated. As the substance boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

  • Observation: The stable temperature at which the liquid is boiling and the vapor is condensing is recorded as the boiling point.

  • Pressure Correction: If the boiling point is determined at a pressure other than atmospheric pressure (760 mmHg), a pressure correction (e.g., using a nomograph) should be applied to estimate the normal boiling point.

Physicochemical Characterization Workflow

The following diagram illustrates a generalized workflow for the determination and reporting of the physical properties of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting Purification Purification of Compound Drying Drying of Sample Purification->Drying MP Melting Point Determination Drying->MP BP Boiling Point Determination Drying->BP Record Record Observations MP->Record BP->Record Compare Compare with Literature Record->Compare Report Generate Technical Report Compare->Report

Caption: Workflow for Physicochemical Property Determination.

This guide provides essential physicochemical data and standardized methodologies relevant to researchers and professionals in the field of drug development and chemical sciences. Accurate determination and reporting of these properties are fundamental to the successful synthesis, characterization, and application of chemical compounds.

Spectroscopic Data Analysis of 2,3-Difluoro-4-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 2,3-Difluoro-4-methylbenzoic acid (CAS No: 261763-37-5). While specific experimental spectra for this compound are not publicly available in the databases searched, this document outlines the expected spectral characteristics based on related compounds and general principles of spectroscopic analysis. It also details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the expected key spectroscopic data points. These predictions are based on the analysis of structurally similar compounds, such as fluorinated and methylated benzoic acid derivatives, and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.0-8.0Multiplet2HAromatic CH
~2.3-2.5Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-175-COOH
~110-160 (with C-F coupling)Aromatic C
~15-25-CH₃
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (broad)O-H (Carboxylic Acid)Stretching
~1700C=O (Carboxylic Acid)Stretching
~1600, ~1450C=C (Aromatic)Stretching
~1300C-O (Carboxylic Acid)Stretching
~1200-1000C-FStretching
Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
172.03[M]⁺ (Molecular Ion)
155.03[M-OH]⁺
127.03[M-COOH]⁺

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for aromatic carboxylic acids like this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

  • For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization.

Data Acquisition:

  • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Synthesis Synthesis & Purification of 2,3-Difluoro-4- methylbenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Functional Groups) IR->Process_IR Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Structure Structural Confirmation of This compound Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzoic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-methylbenzoic acid, a fluorinated aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. It includes a detailed, representative experimental protocol, a compilation of its physicochemical and spectral data, and graphical representations of its synthesis and workflow.

Introduction and Historical Context

The advent of organofluorine chemistry has revolutionized drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—have made it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its emergence can be understood within the broader context of the development of synthetic methods for polyfluorinated aromatic compounds. The synthesis of such molecules has historically relied on established reactions like the Balz-Schiemann reaction, which transforms aromatic amines into aryl fluorides via diazonium tetrafluoroborate intermediates[1][2][3][4]. Another key method is nucleophilic aromatic substitution, where a leaving group on an aromatic ring is displaced by a fluoride ion[5][6][7].

The preparation of this compound likely evolved from the application of these and other modern fluorination techniques to readily available starting materials. Its utility as a building block in the synthesis of complex molecules, such as the anti-influenza drug baloxavir marboxil (Xofluza), underscores its importance in medicinal chemistry[7].

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 261763-37-5[8][9]
Molecular Formula C₈H₆F₂O₂[8][9]
Molecular Weight 172.13 g/mol [8][9]
Appearance Off-white to light-gray solid
IUPAC Name This compound[8]
Storage Temperature Room Temperature
Spectral Data Summary

While a comprehensive, published spectral analysis is not available in a single source, the following table summarizes the types of spectral data that are typically used to characterize this compound. Representative data for structurally similar compounds can be found in various chemical databases.

Spectral Data TypeExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants would be influenced by the fluorine and carboxylic acid substituents.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the carboxyl carbon. Carbon-fluorine coupling would be observable.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to neighboring protons.
Infrared (IR) Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies. A plausible and representative multi-step synthesis is outlined below, based on methodologies reported for structurally related fluorinated benzoic acids. This pathway involves the halogenation of a substituted toluene, followed by lithiation and carboxylation.

Synthesis_Pathway A 1,2-Difluoro-3-methylbenzene B 1-Bromo-2,3-difluoro-4-methylbenzene A->B  Br₂, FeBr₃   C This compound B->C  1. n-BuLi, THF, -78°C  2. CO₂  3. H₃O⁺  

A plausible synthetic pathway for this compound.
Representative Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the synthesis of similar fluorinated aromatic compounds.

Step 1: Bromination of 1,2-Difluoro-3-methylbenzene

  • To a solution of 1,2-difluoro-3-methylbenzene (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃).

  • Cool the mixture in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2,3-difluoro-4-methylbenzene.

  • Purify the crude product by fractional distillation or column chromatography.

Step 2: Carboxylation of 1-Bromo-2,3-difluoro-4-methylbenzene

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 1-bromo-2,3-difluoro-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the organolithium intermediate.

  • Bubble dry carbon dioxide gas through the solution for an extended period, or pour the reaction mixture over a large excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps, each with specific inputs and outputs.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Start Starting Materials (1,2-Difluoro-3-methylbenzene, Br₂, FeBr₃) Bromination Bromination Reaction Start->Bromination Intermediate Crude 1-Bromo-2,3-difluoro-4-methylbenzene Bromination->Intermediate Purification1 Purification (Distillation/Chromatography) Intermediate->Purification1 PureIntermediate Pure 1-Bromo-2,3-difluoro-4-methylbenzene Purification1->PureIntermediate Carboxylation Carboxylation Reaction (n-BuLi, CO₂, H₃O⁺) PureIntermediate->Carboxylation CrudeProduct Crude this compound Carboxylation->CrudeProduct Extraction Aqueous Work-up and Extraction CrudeProduct->Extraction Drying Drying and Solvent Removal Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct Analysis Characterization (NMR, IR, MS, Melting Point) FinalProduct->Analysis

A generalized experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active molecules. The presence and specific placement of the two fluorine atoms on the benzene ring can significantly influence the properties of the final compound. For instance, the difluoro substitution can:

  • Modulate Acidity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the carboxylic acid group.

  • Enhance Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

  • Improve Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

  • Increase Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Its role as an intermediate in the synthesis of innovative antiviral drugs highlights its significance in addressing unmet medical needs.

Conclusion

This compound is a key synthetic intermediate whose importance is derived from the advantageous properties conferred by its fluorine substituents. While its specific discovery is not documented as a singular event, its development is a logical progression in the field of organofluorine chemistry. The synthetic routes to this compound are based on established and reliable organic reactions. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the utility of versatile building blocks like this compound is expected to increase.

References

An In-depth Technical Guide to the Toxicological Profile of 2,3-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is publicly available for 2,3-Difluoro-4-methylbenzoic acid. This guide provides a comprehensive overview based on available safety data sheets and a comparative analysis with the structurally similar compound, p-Toluic acid (4-methylbenzoic acid). The information herein is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

The following diagram illustrates the logical flow for the GHS classification based on observed effects.

GHS_Classification substance This compound exposure Exposure Assessment substance->exposure skin_exposure Skin Contact exposure->skin_exposure eye_exposure Eye Contact exposure->eye_exposure inhalation_exposure Inhalation exposure->inhalation_exposure skin_effect Reversible Skin Damage? skin_exposure->skin_effect eye_effect Serious Eye Irritation? eye_exposure->eye_effect respiratory_effect Respiratory Tract Irritation? inhalation_exposure->respiratory_effect cat2_skin GHS Skin Irritant Category 2 skin_effect->cat2_skin Yes no_classification No Classification skin_effect->no_classification No cat2a_eye GHS Eye Irritant Category 2A eye_effect->cat2a_eye Yes eye_effect->no_classification No cat3_stot GHS STOT SE Category 3 respiratory_effect->cat3_stot Yes respiratory_effect->no_classification No

GHS Hazard Classification Flowchart

Quantitative Toxicological Data (Comparative Analysis)

Due to the absence of specific quantitative toxicological data for this compound, data for the surrogate compound p-Toluic acid (4-methylbenzoic acid) is presented below. These values provide an estimate of the potential toxicity.

ParameterValueSpeciesTest GuidelineReference
Acute Oral Toxicity (LD50) > 2,000 mg/kgRat (male and female)OECD Test Guideline 401
2,340 mg/kgMouseNot specified[1][2]
Repeated Dose Toxicity (Oral) NOAEL: 300 mg/kg/dayRat (male and female)28-day study (OECD Guideline)[3]
Reproductive/Developmental Toxicity NOEL: 100 mg/kg/dayRatOECD Guideline[3]
Skin Irritation No skin irritationIn vitro studyOECD Test Guideline 439
Eye Irritation No eye irritationChickenOECD Test Guideline 438

NOAEL: No Observed Adverse Effect Level NOEL: No Observed Effect Level

Experimental Protocols

The following are generalized protocols for key toxicological endpoints, based on standard OECD guidelines. These methodologies are recommended for assessing the toxicological profile of this compound.

  • Objective: To determine the dose at which the substance produces evident toxicity without causing mortality.[4]

  • Test Animals: Healthy, young adult female rats are typically used, as they are often slightly more sensitive.[5]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature and humidity, and provided with a standard diet and water ad libitum.[5]

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: The substance is administered in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[6]

  • Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg are used.[5] A sighting study may be conducted to determine the appropriate starting dose.

  • Observation Period: Animals are observed for at least 14 days.[4] Detailed observations are made for the first 24 hours, and then daily thereafter.[4]

  • Endpoints: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes.[4] A gross necropsy is performed at the end of the study.

  • Objective: To identify substances that are irritant to the skin.[7][8] This in vitro method uses a reconstructed human epidermis model.[7][8]

  • Test System: A three-dimensional human epidermis model that mimics the properties of the upper layers of human skin.[9]

  • Procedure:

    • The test substance is applied topically to the surface of the skin tissue model.[9]

    • The tissue is incubated for a defined period (e.g., 60 minutes).[9]

    • The substance is then removed by washing.[9]

    • The tissue is incubated for a further recovery period (e.g., 42 hours).[9]

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan salt, which is quantified spectrophotometrically.[9]

  • Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[8][9]

  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.[10]

  • Test Animals: The albino rabbit is the recommended species.[11]

  • Procedure:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[10][11][12] The other eye serves as a control.[10][11]

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[11]

    • The test is initially performed on a single animal.[11][13]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days.[10][14]

  • Evaluation: Lesions of the cornea, iris, and conjunctiva are scored.[11] The severity and reversibility of the effects are assessed.[11]

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[12][13]

  • Objective: To determine the concentration of a substance that is toxic to cultured cells, often expressed as the IC50 (half-maximal inhibitory concentration).[15]

  • Cell Culture: A suitable cell line (e.g., human cancer cell line or a normal cell line) is cultured in appropriate medium.

  • Procedure:

    • Cells are seeded into a 96-well plate and allowed to attach.[15]

    • The test compound is added to the wells in a series of dilutions.[15] Vehicle controls and positive controls are included.[15]

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

  • Viability Assessment: Cell viability is assessed using a suitable method, such as:

    • MTT Assay: Measures metabolic activity.[15][16]

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[15]

    • Fluorescence-based assays: Using dyes that stain dead or live cells.[17]

  • Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.[15]

Toxicological Assessment Workflow

The following diagram outlines a general workflow for the toxicological evaluation of a new chemical entity like this compound.

Toxicological_Workflow start New Chemical Entity (this compound) in_silico In Silico Assessment (QSAR, Read-across) start->in_silico physchem Physicochemical Characterization start->physchem in_vitro_screening In Vitro Screening in_silico->in_vitro_screening physchem->in_vitro_screening cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_screening->cytotoxicity genotoxicity Genotoxicity Screening (e.g., Ames test) in_vitro_screening->genotoxicity skin_irritation_vitro Skin Irritation (RhE) in_vitro_screening->skin_irritation_vitro in_vivo_testing In Vivo Testing (if necessary) in_vitro_screening->in_vivo_testing Positive or inconclusive results risk_assessment Hazard Identification & Risk Assessment in_vitro_screening->risk_assessment Clear negative results acute_oral Acute Oral Toxicity (OECD 420/423) in_vivo_testing->acute_oral skin_eye_irritation Skin & Eye Irritation (OECD 404/405) in_vivo_testing->skin_eye_irritation repeated_dose Repeated Dose Toxicity (28-day or 90-day study) in_vivo_testing->repeated_dose in_vivo_testing->risk_assessment sds Safety Data Sheet (SDS) & Classification risk_assessment->sds

General Toxicological Evaluation Workflow

Conclusion

While a complete toxicological profile for this compound is not available, the existing data indicates that it should be handled as a substance that can cause skin, eye, and respiratory irritation. For a more definitive understanding of its toxicity, further studies following standardized protocols, such as those outlined by the OECD, are necessary. The toxicological data for p-Toluic acid can serve as a useful, albeit preliminary, guide for risk assessment and the design of future studies. Researchers and drug development professionals should exercise appropriate caution, utilizing personal protective equipment and ensuring adequate ventilation when handling this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-Difluoro-4-methylbenzoic acid (CAS No. 261763-37-5), a fluorinated benzoic acid derivative utilized in laboratory research and as a building block in the synthesis of novel compounds. Due to its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is crucial for all personnel.

Chemical and Physical Properties

This compound is a solid, off-white to light-gray crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂[2][3][4]
Molecular Weight 172.13 g/mol [3][4][5]
CAS Number 261763-37-5[2][3][4]
Synonyms 2,3-Difluoro-p-toluic acid[2][6]
Melting Point 199-201°C[6]
Boiling Point 274°C[6]
Flash Point 120°C[6]
Physical Form Solid, Off-white to Light-gray[1]
pKa 3.10 ± 0.10 (Predicted)[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][5]

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation
Serious Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation

GHS Hazard Pictogram:

alt text

Signal Word: Warning[2][5]

NFPA and HMIS III Ratings:

Rating SystemHealthFlammabilityReactivity/Physical Hazard
NFPA 200
HMIS III 200
  • Health Hazard Rating 2: Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[2]

Toxicological Information

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield are required.[2]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other suitable protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator should be worn.[2]

Handling Procedures:

  • Avoid breathing dust or mist.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

  • Avoid raising dust during handling.[2]

Storage Conditions:

  • Keep the container tightly closed.[2]

  • Store in a dry, cool, and well-ventilated area.[2]

  • Incompatible materials include strong bases and strong oxidizing agents.[2]

First-Aid Measures

In case of exposure, immediate medical attention is advised.

  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]

  • After Skin Contact: Wash the affected area with plenty of soap and water. Seek medical advice.[2]

  • After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[2]

Accidental Release and Disposal

Accidental Release Measures:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Avoid generating dust.

  • Wear appropriate personal protective equipment as described in Section 4.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.

  • Do not let the product enter drains or public waters.[2]

Disposal:

  • Disposal of this substance must be in accordance with all applicable federal, state, and local regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for assessing the key hazards of this compound, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

Methodology:

  • Animal Model: Use healthy, young adult albino rabbits.[2]

  • Test Substance Preparation: The solid this compound should be moistened with a small amount of a suitable vehicle (e.g., water) to form a paste, ensuring good contact with the skin.[9]

  • Application: Apply a dose of 0.5 g of the prepared substance to a small area (approximately 6 cm²) of the shaved, intact skin of the animal.[3]

  • Exposure: Cover the application site with a gauze patch and an occlusive dressing for a 4-hour exposure period.[3]

  • Observation: After 4 hours, remove the dressing and any residual test substance. Examine the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[9]

  • Scoring: Grade the skin reactions for erythema and edema according to a standardized scoring system (e.g., Draize scale).

  • Evaluation: The mean scores for each effect are calculated. The substance is classified as a skin irritant if the mean scores meet the criteria defined in the GHS.

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

Objective: To assess the potential of this compound to cause serious eye irritation or damage.

Methodology:

  • Animal Model: Use healthy, young adult albino rabbits.[10]

  • Test Substance Application: Instill a single dose of the test substance (e.g., 0.1 g for a solid) into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[10]

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.[10]

  • Scoring: Score the reactions of the cornea (opacity), iris, and conjunctiva (redness and swelling) according to a standardized scoring system.

  • Evaluation: The severity and reversibility of the ocular lesions are evaluated to classify the substance. If the effects are not fully reversible within the observation period, the substance is considered to cause serious eye damage.

Visualized Workflows

The following diagrams illustrate the logical workflows for handling and assessing the safety of this compound.

Hazard_Identification_and_Handling cluster_0 Hazard Identification cluster_1 Required PPE cluster_2 First Aid H315 Skin Irritation Gloves Protective Gloves H315->Gloves Skin_Contact Wash with Soap & Water H315->Skin_Contact H319 Serious Eye Irritation Goggles Safety Goggles/Face Shield H319->Goggles Eye_Contact Rinse with Water (15 min) H319->Eye_Contact H335 Respiratory Irritation Respirator Respirator (if needed) H335->Respirator Inhalation Move to Fresh Air H335->Inhalation

Caption: Relationship between identified hazards, required PPE, and first-aid measures.

Safety_Assessment_Workflow Start Safety Assessment of this compound Skin_Irritation Assess Skin Irritation (OECD 404) Start->Skin_Irritation Eye_Irritation Assess Eye Irritation (OECD 405) Start->Eye_Irritation Resp_Irritation Assess Respiratory Irritation (STOT SE) Start->Resp_Irritation Classify_and_Label Classify and Label According to GHS Skin_Irritation->Classify_and_Label Eye_Irritation->Classify_and_Label Resp_Irritation->Classify_and_Label

Caption: Workflow for the safety assessment of this compound.

References

Navigating the Synthesis and Supply of 2,3-Difluoro-4-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as critical building blocks, offering unique physicochemical properties that can enhance molecular stability, binding affinity, and bioavailability. Among these, 2,3-Difluoro-4-methylbenzoic acid stands out as a valuable intermediate for the synthesis of complex pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of its suppliers, pricing, a detailed plausible synthetic protocol, and its applications in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Pricing

A crucial first step for any research and development endeavor is sourcing the necessary starting materials. This compound (CAS No. 261763-37-5) is readily available from a number of chemical suppliers. Pricing can vary based on purity and quantity. Below is a summary of representative suppliers and their listed prices.

SupplierQuantityPrice (USD)Purity
Sigma-Aldrich 1 g$55.2096%
5 g$69.00
25 g$207.00
Santa Cruz Biotechnology -Inquire-
Aladdin Scientific 1 g$49.99min 97%
Oakwood Chemical 250 mg$38.00-
1 g$88.00

Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact suppliers directly for the most current information and to request certificates of analysis.

Synthetic Pathway: A Plausible Experimental Protocol

While specific proprietary synthesis methods may vary between suppliers, a common and well-established method for the preparation of polysubstituted benzoic acids is through directed ortho-lithiation followed by carboxylation. Based on analogous preparations of fluorinated benzoic acids, a detailed experimental protocol for the synthesis of this compound from 1,2-difluoro-3-methylbenzene is outlined below.

Reaction Scheme:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 1,2-Difluoro-3-methylbenzene 1,2-Difluoro-3-methylbenzene Lithiated Intermediate Lithiated Intermediate 1,2-Difluoro-3-methylbenzene->Lithiated Intermediate 1. n-BuLi, THF, -78 °C This compound This compound Lithiated Intermediate->this compound 2. CO2 (s) 3. H3O+

Caption: Synthetic pathway for this compound.

Detailed Methodology:

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide, CO2)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Organic solvents for extraction and purification (e.g., diethyl ether or ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The starting material, 1,2-difluoro-3-methylbenzene, is then added. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution via syringe, ensuring the internal temperature is maintained at or below -70 °C. The fluorine atoms and the methyl group direct the lithiation to the position between the two fluorine atoms. The reaction mixture is typically stirred at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Carboxylation: An excess of crushed dry ice (solid CO2) is quickly added to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature with continuous stirring.

  • Work-up: Once the reaction has reached room temperature, the reaction is quenched by the addition of water. The mixture is then acidified to a pH of approximately 1-2 with an aqueous solution of hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their properties. This compound serves as a key building block in the synthesis of various pharmacologically active compounds, particularly as an intermediate for enzyme inhibitors. The difluoro substitution pattern can influence the acidity of the carboxylic acid, enhance binding interactions with target proteins, and improve metabolic stability.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives have been investigated as inhibitors of enzymes such as thymidylate synthase and cyclooxygenase-2 (COX-2).[1][2] The general workflow for identifying and characterizing such inhibitors is depicted below.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Acid 2,3-Difluoro-4- methylbenzoic acid Coupling Amide Coupling Acid->Coupling Amine Amine Component Amine->Coupling Derivative Bioactive Derivative Coupling->Derivative Assay Enzyme Inhibition Assay Derivative->Assay Hit Hit Identification Assay->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Lead Lead Compound SAR->Lead

Caption: General workflow for drug discovery using the target compound.

This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific pursuits. The combination of its commercial availability and a straightforward, adaptable synthetic route makes it an accessible and valuable tool for the development of novel molecules with potential therapeutic applications.

References

Methodological & Application

Applications of 2,3-Difluoro-4-methylbenzoic Acid in Agrochemical Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various chemical compounds. In the field of agrochemical research, this molecule is of particular interest for the development of novel herbicides and fungicides. The presence of fluorine atoms in its structure can significantly influence the physicochemical and biological properties of the resulting agrochemicals, such as membrane permeability, metabolic stability, and binding affinity to target enzymes. This can lead to the creation of more potent and selective active ingredients for crop protection.

While the direct synthesis of commercialized agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural motif is found in various patented compounds with potential agrochemical applications. This document aims to provide an overview of the potential applications and synthetic strategies involving this compound and its derivatives in the context of agrochemical development.

General Synthetic Applications

The primary application of this compound in agrochemical synthesis involves its conversion into amide or ester derivatives. The carboxylic acid moiety provides a reactive handle for coupling with various amine or alcohol building blocks to generate a diverse library of candidate molecules.

A common synthetic pathway involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, which can then readily react with a nucleophilic amine or alcohol.

Application in Fungicide Synthesis: Carboxamides

One of the most significant classes of fungicides is the carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs). These fungicides are crucial in controlling a wide range of fungal pathogens in various crops. The general structure of many SDHI fungicides features an amide bond linking an aromatic or heteroaromatic carboxylic acid to an amine moiety.

While a specific commercial fungicide directly derived from this compound is not identified in the public domain, the synthesis of N-substituted benzamides from similar fluorinated benzoic acids is a well-established strategy in the development of new fungicidal candidates.

Hypothetical Experimental Protocol: Synthesis of a Novel N-aryl-2,3-difluoro-4-methylbenzamide

This protocol describes a general method for the synthesis of a hypothetical N-aryl-2,3-difluoro-4-methylbenzamide, a potential fungicide candidate.

Step 1: Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

Synthesis_Step1 start This compound product 2,3-Difluoro-4-methylbenzoyl chloride start->product Reflux reagent Thionyl Chloride (SOCl2) or Oxalyl Chloride Synthesis_Step2 start 2,3-Difluoro-4-methylbenzoyl chloride product N-aryl-2,3-difluoro-4-methylbenzamide start->product amine Substituted Aniline (e.g., 2-aminopyridine derivative) amine->product base Base (e.g., Triethylamine, Pyridine)

Application Notes and Protocols: 2,3-Difluoro-4-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-difluoro-4-methylbenzoic acid as a versatile building block in the synthesis of biologically active molecules. The inclusion of difluoro and methyl functionalities on the benzoic acid scaffold offers unique properties beneficial for drug design and agrochemical development.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms on the aromatic ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules. This document outlines a key application of this compound in the synthesis of N-phenyl-1,2,4-triazole derivatives, a class of compounds known for their potential antifungal and anticonvulsant activities.[1][2][3]

Key Application: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide

A prominent application of this compound is in the synthesis of amide derivatives incorporating a 1,2,4-triazole moiety. These scaffolds are of significant interest in medicinal chemistry. The following protocol details the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide.

Reaction Scheme

Caption: Synthetic pathway for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate for amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of anhydrous DMF.

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2,3-difluoro-4-methylbenzoyl chloride. This intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide

This protocol details the amide coupling reaction between 2,3-difluoro-4-methylbenzoyl chloride and 4-(1H-1,2,4-triazol-1-yl)aniline.

Materials:

  • 2,3-Difluoro-4-methylbenzoyl chloride (from Protocol 1)

  • 4-(1H-1,2,4-triazol-1-yl)aniline

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification apparatus (separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-difluoro-4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide.

Quantitative Data

The following table summarizes the expected data for the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide. Yields are based on typical amide coupling reactions of this nature. Biological activity data is extrapolated from studies on structurally similar triazole derivatives.[4][5]

ParameterValue
Synthesis
Typical Yield of Amide Coupling70-90%
Biological Activity (Predicted)
Antifungal ActivityModerate to Good
Anticonvulsant Activity (ED₅₀)Potentially < 50 mg/kg

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical workflow from the starting material to the final product and its potential biological evaluation.

Caption: Workflow from synthesis to biological evaluation.

Potential Signaling Pathway in Antifungal Activity

Triazole-based antifungal agents often target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

Caption: Proposed antifungal mechanism of action.

Conclusion

This compound serves as a key building block for the synthesis of potentially bioactive molecules. The protocols provided herein offer a clear pathway for the synthesis of a novel N-phenyl-1,2,4-triazole derivative. The unique substitution pattern of the starting material is anticipated to confer favorable pharmacological properties to the final compound, warranting further investigation for its potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzoyl chloride is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and agrochemical research. The presence of fluorine atoms in organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated building blocks like 2,3-Difluoro-4-methylbenzoyl chloride are of high interest for the synthesis of novel bioactive compounds.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2,3-Difluoro-4-methylbenzoyl chloride from 2,3-Difluoro-4-methylbenzoic acid using thionyl chloride.

Application Notes

The title compound, 2,3-Difluoro-4-methylbenzoyl chloride, serves as a key reagent for the introduction of the 2,3-difluoro-4-methylbenzoyl moiety into a target molecule. Its high reactivity as an acyl chloride allows for efficient derivatization of a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding amides and esters.

Key Applications:

  • Pharmaceutical Synthesis: Fluorinated benzoyl chlorides are crucial intermediates in the development of new drug candidates.[1][2] The 2,3-difluoro-4-methylbenzoyl group can be incorporated into molecules to enhance their biological activity and pharmacokinetic properties. For example, similar structures are used in the synthesis of anti-inflammatory drugs and kinase inhibitors.

  • Agrochemical Development: This compound can be utilized in the synthesis of novel pesticides and herbicides. The introduction of fluorine atoms often leads to increased efficacy and metabolic stability of the active ingredients.

  • Organic Synthesis: As a reactive building block, it is employed in a variety of organic transformations to create complex molecular architectures.

The general workflow for utilizing 2,3-Difluoro-4-methylbenzoyl chloride in the synthesis of a potential drug candidate is outlined below.

G cluster_0 Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride cluster_1 Amide Coupling for Drug Candidate Synthesis 2,3-Difluoro-4-methylbenzoic_acid This compound Reaction Acyl Chlorination 2,3-Difluoro-4-methylbenzoic_acid->Reaction Thionyl_chloride Thionyl chloride (SOCl2) Thionyl_chloride->Reaction 2,3-Difluoro-4-methylbenzoyl_chloride 2,3-Difluoro-4-methylbenzoyl chloride Reaction->2,3-Difluoro-4-methylbenzoyl_chloride Coupling Amide Coupling 2,3-Difluoro-4-methylbenzoyl_chloride->Coupling Amine_intermediate Amine Intermediate (R-NH2) Amine_intermediate->Coupling Drug_candidate Drug Candidate (2,3-Difluoro-4-methyl-N-R-benzamide) Coupling->Drug_candidate Purification Purification and Analysis Drug_candidate->Purification Final_product Final Product Purification->Final_product

Synthetic workflow for the preparation and application of 2,3-Difluoro-4-methylbenzoyl chloride.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

This protocol details the conversion of this compound to its corresponding acyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

  • Anhydrous dichloromethane (DCM) (for reactions with subsequent steps)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus (for purification)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Gas trap (to neutralize HCl and SO₂ byproducts)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. The apparatus should be under an inert atmosphere.

  • Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

  • Reaction: The mixture is heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, the excess thionyl chloride is removed. This can be achieved by distillation under atmospheric pressure, followed by vacuum distillation. Alternatively, anhydrous toluene can be added and distilled off (azeotropically) to remove the last traces of thionyl chloride.

  • Purification: The crude 2,3-Difluoro-4-methylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance. This reaction should be performed in a well-ventilated fume hood.

  • The reaction evolves toxic gases (HCl and SO₂). A gas trap containing a sodium hydroxide solution should be used to neutralize these byproducts.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2,3-Difluoro-4-methylbenzoyl chloride.

ParameterValueReference
Starting Material This compoundN/A
Reagent Thionyl chlorideN/A
Catalyst DMF (catalytic)N/A
Reaction Temperature Reflux (~80 °C)General Protocol
Reaction Time 2 - 4 hoursGeneral Protocol
Typical Yield > 90%Estimated
Purity (post-distillation) > 97%Estimated

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with thionyl chloride to form a highly reactive acyl chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

G Start This compound + Thionyl Chloride Intermediate Acyl Chlorosulfite Intermediate Start->Intermediate Nucleophilic Attack Product 2,3-Difluoro-4-methylbenzoyl Chloride + SO2 + HCl Intermediate->Product Chloride Attack & Elimination

Simplified reaction mechanism.

References

Application Notes and Protocols: Esterification of 2,3-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2,3-Difluoro-4-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The inclusion of fluorine atoms in organic molecules can significantly enhance metabolic stability and bioavailability, making this substrate particularly valuable in medicinal chemistry.

Three common and effective esterification methods are presented:

  • Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple alcohols used in excess.

  • Steglich Esterification: A mild, carbodiimide-mediated coupling ideal for acid-sensitive substrates or sterically hindered alcohols.

  • Acid Chloride Formation and Subsequent Esterification: A two-step, high-yield method that proceeds through a highly reactive acyl chloride intermediate.

The selection of a specific protocol will depend on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups in the reactants.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes the key parameters and characteristics of the three detailed protocols for the esterification of this compound.

ParameterFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)Acid Chloride Method
Key Reagents Carboxylic Acid, AlcoholCarboxylic Acid, Alcohol, DCCCarboxylic Acid, SOCl₂, Alcohol, Base
Catalyst Strong Acid (e.g., H₂SO₄, TsOH)DMAP (4-Dimethylaminopyridine)Pyridine (optional, as base)
Solvent Excess Alcohol or TolueneAprotic (e.g., DCM, THF)Aprotic (e.g., DCM, Toluene)
Temperature Reflux (60-110 °C)[1]0 °C to Room Temperature[2]0 °C to Room Temperature[3]
Reaction Time 1-10 hours[1]2-4 hours[4]1-3 hours (total)
Typical Yield Good to High (can be equilibrium-limited)High (often >90%)[4]Very High
Key Advantages Inexpensive reagents, simple procedure.Mild conditions, suitable for sensitive substrates.[5]Irreversible reaction, high yield.[3]
Key Disadvantages Harsh acidic conditions, equilibrium reaction.[6][7]DCC is an allergen, byproduct (DCU) removal.[2]Requires anhydrous conditions, corrosive reagent (SOCl₂).[3]

Experimental Protocols & Visualizations

Protocol 1: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][7] The use of excess alcohol or the removal of water as it forms drives the equilibrium toward the ester product.[8]

Methodology

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Add the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent (10-20 eq or ~0.2 M concentration).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.[9] The reaction temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid, and finally with brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography on silica gel if necessary.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Combine Acid, Alcohol, and H₂SO₄ Catalyst reflux Heat to Reflux (2-6 hours) start->reflux cool Cool to RT reflux->cool evap Evaporate Excess Alcohol cool->evap extract Dissolve and Wash (H₂O, NaHCO₃, Brine) evap->extract dry Dry (Na₂SO₄), Filter, and Concentrate extract->dry purify Column Chromatography (if needed) dry->purify product Final Ester Product purify->product

Fischer-Speier Esterification Workflow.
Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is a mild and efficient method for forming esters, particularly useful for substrates that are sensitive to harsh acidic conditions.[2] It utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[4][5]

Methodology

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.[10]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[2] Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Extraction: Combine the filtrate and washings. Wash the organic solution sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by column chromatography on silica gel.

Steglich_Esterification_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Acid, Alcohol, DMAP in Anhydrous DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir at RT (2-4 hours) (DCU Precipitates) add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu wash Wash Filtrate (HCl, NaHCO₃, Brine) filter_dcu->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Column Chromatography dry->purify product Final Ester Product purify->product

Steglich Esterification Workflow.
Protocol 3: Esterification via Acid Chloride

This two-step protocol first converts the carboxylic acid to a highly reactive acid chloride, which then readily reacts with an alcohol to form the ester.[3] This method is often high-yielding and avoids the equilibrium limitations of the Fischer esterification.[11]

Methodology

Step A: Formation of the Acid Chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), add this compound (1.0 eq) and thionyl chloride (SOCl₂) (2.0-3.0 eq). A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours or until gas evolution ceases. The reaction should be performed in a well-ventilated fume hood.

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2,3-Difluoro-4-methylbenzoyl chloride can be used directly in the next step.

Step B: Reaction with Alcohol

  • Reaction Setup: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.

  • Alcohol Addition: In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred acid chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor completion by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove the base), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography or distillation.

Acid_Chloride_Workflow cluster_stepA Step A: Acid Chloride Formation cluster_stepB Step B: Esterification cluster_workup Workup & Purification start_A Combine Acid and SOCl₂ (cat. DMF) reflux_A Reflux (1-2 hours) start_A->reflux_A evap_A Remove Excess SOCl₂ reflux_A->evap_A intermediate Acid Chloride evap_A->intermediate start_B Dissolve Acid Chloride in Anhydrous DCM (0 °C) intermediate->start_B add_B Add Alcohol + Base Solution Dropwise start_B->add_B react_B Stir at RT (1 hour) add_B->react_B quench Quench with H₂O react_B->quench wash Wash Sequentially (HCl, NaHCO₃, Brine) quench->wash dry Dry, Filter, Concentrate wash->dry purify Purify (Chromatography) dry->purify product Final Ester Product purify->product

Acid Chloride Esterification Workflow.

References

Application Notes and Protocols: Amidation Reactions of 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amidation of 2,3-Difluoro-4-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The inclusion of fluorine atoms in the benzoic acid scaffold can enhance metabolic stability and bioavailability, making its derivatives valuable in medicinal chemistry.[1] The following protocols describe common and effective methods for amide bond formation using various coupling reagents.

Introduction to Amidation Reactions

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the construction of active pharmaceutical ingredients (APIs). Direct condensation of a carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This document outlines protocols using three widely used classes of coupling reagents: carbodiimides, phosphonium salts, and aminium salts.[3][4]

General Reaction Scheme:

Figure 1. General scheme for the amidation of this compound.

Data Presentation: Comparison of Coupling Methods

The selection of a coupling reagent can significantly impact reaction efficiency, yield, and purity of the final amide product. The following table summarizes typical quantitative data for the amidation of benzoic acid derivatives, providing a benchmark for the amidation of this compound.

Coupling Reagent SystemBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EDC / HOBtDIPEADMF or DCM0 to RT12 - 2480 - 95
PyBOPDIPEADMFRT2 - 685 - 98
HATUDIPEA or NMMDMFRT1 - 490 - 99
SO₂F₂DIPEAMeCNRT5~99[1]

Note: Yields are representative and can vary based on the specific amine, solvent, and reaction conditions.

Experimental Protocols

Materials and General Procedures:

  • Reagents: this compound, amine of choice, coupling reagents (EDC, PyBOP, HATU), additives (HOBt), bases (DIPEA, NMM), and anhydrous solvents (DMF, DCM, MeCN) should be of high purity.

  • Equipment: Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon), and purification apparatus (e.g., column chromatography system).

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amidation using EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to minimize side reactions and racemization.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation using PyBOP

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium-based coupling reagent known for its high efficiency and rapid reaction times.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-6 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Protocol 3: Amidation using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective aminium-based coupling reagent that often provides excellent yields with minimal reaction times.[3]

Procedure:

  • Combine this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA or N-methylmorpholine (NMM) (2.0 eq) to the mixture and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Work-up the reaction as described in Protocol 2 (steps 5-7).

  • Purify the crude amide by recrystallization or column chromatography.

Protocol 4: Amidation using Sulfuryl Fluoride (SO₂F₂)

A more recent method involves the use of sulfuryl fluoride (SO₂F₂) as a dehydrating agent for the direct amidation of carboxylic acids and amines.[1]

Procedure:

  • To a solution of this compound (1.0 eq), the desired amine (2.0 eq), and DIPEA (3.0 eq) in MeCN, introduce sulfuryl fluoride gas by slowly bubbling it from a balloon into the stirred reaction mixture.[1]

  • Stir the reaction mixture at room temperature for 5 hours.[1]

  • After completion, add 1 M aqueous HCl solution to remove excess amine and base.[1]

  • Extract the mixture with ethyl acetate (3x).[1]

  • Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography.[1]

Visualizations

Experimental Workflow for Amide Synthesis

The following diagram illustrates the general workflow for the amidation of this compound.

Amidation_Workflow Start Start Reactants Dissolve Acid & Amine in Anhydrous Solvent Start->Reactants Base Add Base (e.g., DIPEA) Reactants->Base Coupling Add Coupling Reagent (e.g., HATU) Base->Coupling Reaction Stir at RT (1-24 h) Coupling->Reaction Workup Aqueous Work-up (Extraction & Washes) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Pure Amide Product Purification->Product End End Product->End

General workflow for amidation.
Logical Relationship of Amidation Components

This diagram shows the interaction between the key components in a typical coupling reaction.

Amidation_Components CarboxylicAcid 2,3-Difluoro-4-methyl- benzoic Acid ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster activates CouplingReagent Coupling Reagent (e.g., HATU, PyBOP) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Amide Amide Product ActivatedEster->Amide Byproducts Byproducts (e.g., Urea, HOBt) ActivatedEster->Byproducts forms Amine Amine (R₁R₂NH) Amine->Amide attacks

Key components in amidation.

References

Application of 2,3-Difluoro-4-methylbenzoic Acid in Polymer Chemistry: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with two fluorine atoms, a methyl group, and a carboxylic acid functional group, suggests its potential as a monomer or modifying agent in the synthesis of advanced polymers. The presence of fluorine atoms can impart unique properties to polymers, such as enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. This document explores the hypothetical applications and protocols based on the known reactivity of its functional groups and the general effects of fluorine incorporation in polymers.

It is important to note that a comprehensive search of publicly available scientific literature and patent databases did not yield specific examples of the use of this compound in polymer synthesis. Therefore, the following application notes and protocols are based on established principles of polymer chemistry and the known applications of similar fluorinated and non-fluorinated benzoic acid derivatives.

Potential Applications in Polymer Synthesis

The carboxylic acid functionality of this compound allows it to be used in step-growth polymerization reactions to form polyesters and polyamides. The fluorine and methyl groups on the aromatic ring are expected to influence the properties of the resulting polymers.

High-Performance Polyamides

Fluorinated polyamides are known for their high thermal stability, excellent mechanical properties, and low dielectric constants. This compound could be a valuable monomer for creating such high-performance materials.

Logical Relationship: Monomer Structure to Polymer Properties

cluster_properties Properties Monomer This compound Structure Fluorine Atoms Methyl Group Carboxylic Acid Monomer->Structure possesses Properties Potential Polymer Properties Structure->Properties imparts Applications Potential Applications Properties->Applications enables Thermal_Stability High Thermal Stability Chemical_Resistance Chemical Resistance Low_Dielectric Low Dielectric Constant Solubility Improved Solubility (due to asymmetry)

Caption: Hypothetical relationship between the structure of this compound and the potential properties of resulting polymers.

Advanced Polyesters

Similar to polyamides, the incorporation of this compound into polyester chains could enhance their thermal and chemical stability. These materials could find use in specialty films, coatings, and engineering plastics.

Liquid Crystalline Polymers (LCPs)

The rigid, aromatic structure of this compound makes it a candidate for the synthesis of liquid crystalline polymers. The fluorine and methyl substituents can affect the packing of the polymer chains and, consequently, the mesophase behavior and properties of the LCPs.

Hypothetical Experimental Protocols

The following are generalized protocols for the synthesis of polymers using a difluorinated methylbenzoic acid derivative. These would require significant optimization for the specific monomer.

Protocol 1: Synthesis of a Fluorinated Polyamide via Direct Polycondensation

This protocol describes a common method for synthesizing polyamides from a dicarboxylic acid and a diamine.

Experimental Workflow

start Start reactants Charge Reactor with: - this compound - Aromatic Diamine (e.g., ODA) - NMP/LiCl - Condensing Agent (e.g., TPP) start->reactants reaction Heat reaction mixture (e.g., 100-120 °C) under N2 reactants->reaction precipitation Precipitate polymer in Methanol reaction->precipitation filtration Filter and wash the polymer precipitation->filtration drying Dry the polymer under vacuum filtration->drying characterization Characterize the polymer (FTIR, NMR, TGA, DSC, GPC) drying->characterization end End characterization->end

Caption: A generalized workflow for the synthesis of a fluorinated polyamide.

Methodology:

  • Reactant Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and a suitable aromatic diamine (e.g., 4,4'-oxydianiline).

  • Solvent and Catalyst Addition: Add a solvent system such as N-methyl-2-pyrrolidone (NMP) containing dissolved lithium chloride (LiCl) to dissolve the monomers. Add a phosphite-based condensing agent (e.g., triphenyl phosphite) and pyridine.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and maintain for several hours under a continuous nitrogen purge.

  • Isolation: After cooling to room temperature, pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyamide.

  • Purification: Filter the fibrous polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven.

Protocol 2: Synthesis of a Fluorinated Polyester via Melt Polycondensation

This protocol outlines a typical procedure for polyester synthesis at high temperatures.

Methodology:

  • Monomer Preparation: Convert this compound to its dimethyl ester via Fischer esterification.

  • Transesterification: Charge a high-temperature reactor with the dimethyl ester of this compound, a diol (e.g., ethylene glycol), and a transesterification catalyst (e.g., zinc acetate). Heat the mixture under nitrogen to a temperature sufficient to initiate transesterification and distill off the methanol byproduct.

  • Polycondensation: After the removal of methanol is complete, add a polycondensation catalyst (e.g., antimony trioxide) and gradually increase the temperature while applying a vacuum. This step removes the excess diol and increases the molecular weight of the polymer.

  • Extrusion and Isolation: Once the desired viscosity is reached, extrude the molten polymer from the reactor and cool it to obtain the solid polyester.

Hypothetical Data Presentation

Should these polymers be synthesized, their properties could be summarized as follows for comparative analysis.

Table 1: Hypothetical Thermal Properties of Polymers Derived from this compound

Polymer TypeComonomerGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (TGA, °C)
Polyamide4,4'-Oxydianiline250 - 300> 500
PolyesterEthylene Glycol180 - 220> 450

Table 2: Hypothetical Mechanical and Electrical Properties

Polymer TypeTensile Strength (MPa)Tensile Modulus (GPa)Dielectric Constant (1 MHz)
Polyamide100 - 1503 - 52.5 - 3.0
Polyester80 - 1202 - 42.8 - 3.2

Conclusion

While direct experimental evidence for the use of this compound in polymer chemistry is not currently available in the public domain, its chemical structure strongly suggests its potential as a monomer for high-performance polymers. The protocols and potential properties outlined here provide a theoretical framework for researchers and scientists interested in exploring the synthesis and application of novel fluorinated polymers. Further research is necessary to validate these hypothetical applications and to fully characterize the materials that could be produced.

Application Notes and Protocols: The Role of 2,3-Difluoro-4-methylbenzoic Acid in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorinated liquid crystals are integral to the advancement of display technologies and photonic devices, offering unique properties such as high optical anisotropy, tailored dielectric anisotropy, and enhanced thermal and chemical stability. 2,3-Difluoro-4-methylbenzoic acid is a key building block in the synthesis of these advanced materials. The strategic placement of fluorine atoms on the phenyl ring significantly influences the molecule's polarity and intermolecular interactions, allowing for the fine-tuning of the resulting liquid crystal's mesomorphic and electro-optical properties. These characteristics are crucial for applications in high-performance liquid crystal displays (LCDs), optical sensors, and other smart materials. This document provides detailed application notes on the utility of this compound and comprehensive protocols for the synthesis of calamitic (rod-like) liquid crystals derived from it.

Introduction to this compound in Liquid Crystal Design

This compound serves as a versatile precursor for a variety of liquid crystalline compounds. The presence of two fluorine atoms in the ortho and meta positions to the carboxylic acid group, along with a methyl group in the para position, imparts several desirable characteristics to the final liquid crystal molecules:

  • Control of Dielectric Anisotropy: The strong electronegativity of the fluorine atoms introduces a significant dipole moment. The specific substitution pattern of this compound can be leveraged to create liquid crystals with either positive or negative dielectric anisotropy, a critical parameter for different LCD modes.

  • Modulation of Mesophase Behavior: The fluorine and methyl substituents influence the steric interactions between molecules, which in turn affects the type of liquid crystal phases (e.g., nematic, smectic) and their transition temperatures. This allows for the design of liquid crystals with specific operating temperature ranges.[1][2]

  • Enhanced Stability: The carbon-fluorine bond is exceptionally strong, contributing to the chemical and thermal stability of the resulting liquid crystal materials.

  • Reduced Viscosity: In some cases, fluorination can lead to lower viscosity, which is beneficial for achieving faster switching times in display applications.

Derivatives of benzoic acid are among the most common building blocks for liquid crystal materials due to their ability to form stable, hydrogen-bonded dimers, which promotes the formation of ordered liquid crystalline phases.[3]

Key Applications in Liquid Crystal Synthesis

The primary application of this compound is in the synthesis of ester-containing calamitic liquid crystals. The general approach involves the esterification of the carboxylic acid with a phenolic or hydroquinone derivative, which forms the other part of the rigid molecular core. This method allows for the modular construction of a vast library of liquid crystal molecules with tailored properties.

Data Presentation: Properties of Structurally Related Liquid Crystals

While specific data for liquid crystals derived directly from this compound is not extensively published, the following table summarizes the mesomorphic properties of structurally analogous compounds containing a 2,3-difluorophenyl moiety. This data provides a valuable reference for predicting the behavior of novel liquid crystals synthesized from the target benzoic acid.

Compound StructurePhase Transitions (°C)Reference
2-(2,3-difluoro-4-propoxyphenyl)-5-(4-propylphenyl)-1,3-dioxaneCr 81.0 (SmA 78.0) N 118.0 Iso
2-(2,3-difluoro-4-butoxyphenyl)-5-(4-propylphenyl)-1,3-dioxaneCr 80.0 (SmA 76.0) N 123.0 Iso
2-(2,3-difluoro-4-pentoxyphenyl)-5-(4-propylphenyl)-1,3-dioxaneCr 72.0 SmA 95.0 N 121.0 Iso
4'-[(2,3-difluorophenyl)ethynyl]phenyl 4-pentylbenzoateCr 115.0 N 230.0 Iso
4'-[(2,3-difluorophenyl)ethynyl]phenyl 4-hexylbenzoateCr 108.0 N 225.0 Iso

Cr = Crystalline Solid, SmA = Smectic A phase, N = Nematic phase, Iso = Isotropic Liquid. Data in parentheses indicates a monotropic transition observed on cooling.

Experimental Protocols

The following protocols describe the synthesis of a representative calamitic liquid crystal, 4'-cyanobiphenyl-4-yl 2,3-difluoro-4-methylbenzoate, from this compound and 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Protocol 1: Steglich Esterification using DCC and DMAP

This is a widely used method for ester formation under mild conditions.

Materials:

  • This compound

  • 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4'-cyanobiphenyl-4-yl 2,3-difluoro-4-methylbenzoate.

Protocol 2: Esterification via Acid Chloride Formation

This two-step protocol is a classic and robust method for ester synthesis.

Step 2a: Synthesis of 2,3-Difluoro-4-methylbenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2,3-difluoro-4-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2b: Esterification with 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

Materials:

  • Crude 2,3-difluoro-4-methylbenzoyl chloride (from Step 2a)

  • 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude 2,3-difluoro-4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow reactant reactant product product intermediate intermediate A 2,3-Difluoro-4- methylbenzoic Acid C Steglich Esterification (DCC, DMAP) A->C E Acid Chloride Formation (SOCl₂ or (COCl)₂) A->E B 4'-hydroxy- [1,1'-biphenyl]-4-carbonitrile B->C G Esterification (Pyridine or TEA) B->G D 4'-cyanobiphenyl-4-yl 2,3-difluoro-4-methylbenzoate C->D Protocol 1 F 2,3-Difluoro-4- methylbenzoyl Chloride E->F F->G G->D Protocol 2

Caption: Synthetic routes to a target liquid crystal.

Logical Relationship of Molecular Structure to Properties

Structure_Property cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Device Applications core core property property application application A 2,3-Difluoro Substituents D Dielectric Anisotropy A->D influences E Mesophase Stability A->E influences B Benzoic Acid Core B->E promotes G Optical Anisotropy B->G contributes to C Methyl Group C->E modulates H High-Performance LCDs D->H E->H F Viscosity F->H I Optical Sensors G->I

Caption: Structure-property relationships in liquid crystals.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2,3-Difluoro-4-methylbenzoic acid, a key building block in the development of novel pharmaceuticals and other specialty chemicals. The presented methodology is based on a robust and scalable synthetic route amenable to industrial production. This guide includes comprehensive experimental procedures, data presentation in structured tables for clarity, and visual diagrams to illustrate the workflow and key chemical transformations. The information is intended to assist researchers, chemists, and process development scientists in the efficient and safe production of this important fluorinated aromatic carboxylic acid.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of two fluorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, reliable and scalable methods for the synthesis of this compound are of high interest.

This application note details a synthetic approach that is well-suited for large-scale production, focusing on reaction conditions, purification methods, and analytical characterization of the final product and key intermediates.

Synthetic Strategy

The most viable and scalable synthetic route to this compound involves the ortho-lithiation of a suitable fluorinated toluene derivative followed by carboxylation. This strategy offers a direct and efficient method for the introduction of the carboxylic acid group at the desired position.

A plausible and scalable approach starts from 1,2-difluoro-3-methylbenzene. This starting material can be selectively lithiated at the position ortho to one of the fluorine atoms and meta to the other, a position activated by the electron-withdrawing nature of the fluorine atoms. The resulting organolithium intermediate is then quenched with carbon dioxide to afford the target carboxylic acid.

Experimental Protocols

1. Synthesis of this compound via Lithiation of 1,2-Difluoro-3-methylbenzene

This protocol describes the synthesis of this compound from 1,2-difluoro-3-methylbenzene.

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble the three-neck round-bottom flask under an inert atmosphere of argon or nitrogen. Ensure all glassware is thoroughly dried before use.

  • Charging the Reactor: To the flask, add anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Addition of Starting Material: Add 1,2-difluoro-3-methylbenzene to the cooled THF.

  • Lithiation: Slowly add n-butyllithium (in hexanes) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The addition rate should be controlled to prevent a significant exotherm. After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: Crush dry ice into a powder and add it portion-wise to the reaction mixture. The addition of dry ice will cause the temperature to rise. Maintain the cooling bath and add the dry ice at a rate that keeps the internal temperature below -60 °C. A large excess of dry ice is used to ensure complete carboxylation.

  • Quenching and Work-up: After the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature. The reaction is then quenched by the slow addition of water.

  • Acidification and Extraction: Acidify the aqueous mixture to a pH of approximately 1-2 with concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a solid.

Data Presentation

ParameterValue/RangeNotes
Reactant Stoichiometry
1,2-Difluoro-3-methylbenzene1.0 eqStarting material
n-Butyllithium1.0 - 1.2 eqLithiating agent; a slight excess may improve conversion.
Dry Ice (CO₂)> 5 eqCarboxylating agent; a large excess is used to drive the reaction.
Reaction Conditions
SolventAnhydrous THFEnsure the solvent is dry to prevent quenching of the n-BuLi.
Lithiation Temperature-78 °CCritical for regioselectivity and to minimize side reactions.
Carboxylation Temperature< -60 °CMaintain a low temperature during the addition of dry ice.
Reaction Time (Lithiation)1 - 2 hoursMonitor by TLC or GC-MS for completion.
Yield and Purity
Typical Yield70 - 85%Based on the starting 1,2-difluoro-3-methylbenzene.
Purity (after recrystallization)> 98%Determined by HPLC and/or ¹H NMR.

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Setup Dry Glassware & Inert Atmosphere Charge Charge THF & 1,2-Difluoro-3-methylbenzene Setup->Charge Cool Cool to -78 °C Charge->Cool Lithiation Add n-BuLi Cool->Lithiation Carboxylation Add Dry Ice Lithiation->Carboxylation Quench Quench with Water Carboxylation->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Diethyl Ether Acidify->Extract Dry Dry Organic Phase Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Low-temperature reactions require careful handling of cryogenic baths (e.g., dry ice/acetone). Avoid skin contact with the cold surfaces and liquids.

  • The quenching and acidification steps are exothermic and can generate gas. Perform these steps slowly in a well-ventilated fume hood.

  • Handle all chemicals in a well-ventilated area and consult the Safety Data Sheets (SDS) for each reagent before use.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable fluorinated intermediate for their research and development needs. The use of structured data tables and a clear workflow diagram facilitates the understanding and implementation of this synthetic process.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,3-Difluoro-4-methylbenzoic acid synthesis. The information is presented in a practical question-and-answer format, addressing specific challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for this compound?

A1: While a specific, high-yield published procedure for this compound is not widely available, several logical synthetic strategies can be employed based on established organic chemistry principles. The most promising routes include:

  • Directed ortho-metalation (DoM) followed by carboxylation: Starting from 1,2-difluoro-3-methylbenzene, a directed lithiation and subsequent quenching with carbon dioxide offers a direct approach.

  • Grignard reaction: Formation of a Grignard reagent from 1-bromo-2,3-difluoro-4-methylbenzene, followed by reaction with carbon dioxide.[1][2]

  • Oxidation of a suitable precursor: Oxidation of 2,3-difluoro-4-methyltoluene or 2,3-difluoro-4-methylbenzaldehyde.

Q2: How can I prepare the necessary precursors for these synthetic routes?

A2: The starting materials can be synthesized through various methods. For instance, 1-bromo-2,3-difluoro-4-methylbenzene can be prepared from 2,3-difluorotoluene via bromination.[3] 2,3-difluoro-4-methyltoluene itself can be synthesized through multi-step sequences starting from commercially available materials.

Q3: What are the main challenges in synthesizing fluorinated benzoic acids?

A3: Common challenges include achieving high regioselectivity, preventing side reactions such as the formation of biphenyl byproducts in Grignard reactions, and managing the reactivity of organometallic intermediates.[4] Purification of the final product from isomers and other impurities can also be difficult.

Q4: How can I purify the final this compound product?

A4: Purification can typically be achieved through recrystallization. A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature, such as an ethanol/water mixture. Acid-base extraction can also be employed to separate the acidic product from neutral impurities.[5][6]

Troubleshooting Guides

Route 1: Directed ortho-Metalation (Lithiation) and Carboxylation

This route involves the deprotonation of 1,2-difluoro-3-methylbenzene using a strong base, followed by the introduction of a carboxyl group using carbon dioxide.

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and 1,2-difluoro-3-methylbenzene under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: The reaction mixture is poured onto an excess of crushed solid carbon dioxide (dry ice) with vigorous stirring.

  • Work-up: The mixture is allowed to warm to room temperature, and the solvent is evaporated. The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization.

Issue Potential Cause Suggested Solution
Low or no product formation Inactive n-BuLi due to moisture or improper storage.Use a freshly titrated or newly purchased bottle of n-BuLi. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.
Insufficient reaction time or temperature for lithiation.Increase the stirring time at -78 °C or allow the reaction to warm slightly (e.g., to -60 °C) for a short period.
Formation of multiple products Isomeric lithiation due to competing directing effects of the substituents.Maintain a low reaction temperature (-78 °C) to favor the kinetically controlled product. The use of a different directing group or a milder lithium amide base could also be explored.
Low yield after work-up Incomplete carboxylation.Ensure a large excess of high-quality, finely crushed dry ice is used. Pour the reaction mixture onto the dry ice rather than adding the dry ice to the flask.
Loss of product during extraction.Ensure the aqueous layer is sufficiently acidified (pH < 2) to fully precipitate the benzoic acid. Perform multiple extractions with an organic solvent after acidification if the product has some water solubility.

G start Start: 1,2-Difluoro-3-methylbenzene setup Reaction Setup (Anhydrous THF, N2 atm, -78°C) start->setup lithiation Add n-BuLi, stir for 1-2h setup->lithiation carboxylation Pour onto excess dry ice lithiation->carboxylation workup Acidic Work-up (HCl) carboxylation->workup purification Recrystallization workup->purification end_product Product: this compound purification->end_product

Route 2: Grignard Reaction

This route involves the formation of an organomagnesium halide from 1-bromo-2,3-difluoro-4-methylbenzene and its subsequent reaction with carbon dioxide.

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked flask with a condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a solution of 1-bromo-2,3-difluoro-4-methylbenzene in anhydrous diethyl ether or THF dropwise to the magnesium. A small crystal of iodine can be added to initiate the reaction.[7]

    • Maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath and add crushed dry ice in portions.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Route 1.

Issue Potential Cause Suggested Solution
Grignard reaction fails to initiate Inactive magnesium surface due to an oxide layer.Activate the magnesium turnings by adding a crystal of iodine and gently warming, or by crushing the turnings in the flask before adding the solvent.[7]
Presence of moisture.Ensure all glassware is oven-dried and the solvents are anhydrous. The reaction must be conducted under a strict inert atmosphere.
Formation of biphenyl byproduct Wurtz-type coupling of the Grignard reagent with the starting bromide.Add the bromide solution slowly to the magnesium to maintain a low concentration of the bromide in the reaction mixture. Avoid excessively high temperatures.[4]
Low yield of benzoic acid The Grignard reagent is a strong base and can be quenched by acidic protons.Ensure all reagents and solvents are free from water or other acidic impurities.

G start Low Yield? check_initiation Reaction Initiated? start->check_initiation check_moisture Anhydrous Conditions? check_initiation->check_moisture No check_biphenyl Biphenyl Formation? check_initiation->check_biphenyl Yes solution_initiation Activate Mg with Iodine/Heat check_moisture->solution_initiation Yes solution_moisture Dry Glassware & Solvents check_moisture->solution_moisture No solution_biphenyl Slow Addition of Bromide check_biphenyl->solution_biphenyl Yes success Improved Yield solution_initiation->success solution_moisture->success solution_biphenyl->success

Data Presentation

The following table presents a comparison of the key aspects of the two primary proposed synthetic routes. Expected yields are estimated based on similar reactions reported in the literature for analogous compounds.

Parameter Route 1: Lithiation & Carboxylation Route 2: Grignard Reaction
Starting Material 1,2-Difluoro-3-methylbenzene1-Bromo-2,3-difluoro-4-methylbenzene
Key Reagents n-Butyllithium, Dry Ice (CO₂)Magnesium, Dry Ice (CO₂)
Reaction Temperature -78 °CRoom Temperature to Reflux
Key Side Reactions Isomer formationWurtz coupling (biphenyl formation)
Advantages Direct C-H functionalization, potentially fewer stepsMilder reaction conditions (less cryogenic)
Disadvantages Requires cryogenic temperatures, moisture-sensitiveRequires a brominated starting material, potential for side reactions
Estimated Yield Range 60-80%50-75%

Note: The estimated yield ranges are based on analogous transformations and may vary depending on the specific reaction conditions and scale.

References

Technical Support Center: Purification of Crude 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2,3-Difluoro-4-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in substituted benzoic acids include unreacted starting materials, by-products from side reactions (e.g., positional isomers), and residual solvents or catalysts.[1][2][3]

Q2: Which purification technique is best for my crude sample?

A2: The optimal technique depends on the nature and quantity of impurities.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid product, especially if you can find a solvent where the desired compound has high solubility at high temperatures and low solubility at low temperatures.[4][5]

  • Column Chromatography is ideal for separating complex mixtures or when impurities have similar solubility profiles to the product.[6][7]

  • Acid-Base Extraction is a powerful method for separating the acidic product from neutral or basic impurities.[6][8]

Q3: My purified product has a low melting point with a broad range. What does this indicate?

A3: A depressed and broad melting point range is a strong indicator of an impure sample.[9][10] Pure crystalline solids typically have a sharp, narrow melting point range.

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[8] Comparing the melting point of your purified sample to the literature value is a quick and effective method.[10]

Troubleshooting Guides

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by several factors.[6]

  • Cause: The solution is too concentrated (supersaturated).

    • Solution: Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.[6]

  • Cause: The solvent is inappropriate for the compound.

    • Solution: Try a more polar solvent or a different solvent mixture.[6]

  • Cause: A high concentration of impurities is depressing the melting point of the mixture.

    • Solution: Consider a preliminary purification step, such as an acid-base extraction or a quick column chromatography filtration, to remove the bulk of the impurities.[6]

Q: I have very low recovery after recrystallization. Why is this happening?

A: Low yield is a common issue that can often be traced back to the choice and volume of the solvent.[6]

  • Cause: The product is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Select a different solvent where your product has very low solubility at cold temperatures.[6]

  • Cause: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will result in a significant portion of your product remaining in the mother liquor.[6][11]

  • Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crashing out of solution too early.[9]

Q: My solution has cooled, but no crystals have formed. What can I do?

A: This is usually due to supersaturation or using an excessive amount of solvent.

  • Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles scratched off can act as nucleation sites.[12]

  • Solution 2: Seed Crystals. Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[12]

  • Solution 3: Reduce Solvent Volume. If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate it, then allow it to cool again.

Column Chromatography Issues

Q: My compounds are not separating on the column. What's wrong?

A: Poor separation is typically an issue with the mobile phase (eluent).[6]

  • Cause: The eluent is too polar or not polar enough.

    • Solution: Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. For substituted benzoic acids, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6]

  • Cause: The carboxylic acid group is interacting strongly with the silica gel, causing streaking or "tailing".

    • Solution: Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase. This suppresses the interaction between your acidic product and the silica gel, leading to sharper peaks.[6]

Q: The bands are running unevenly or cracking. How can I fix this?

A: Distorted bands are usually a result of improper column packing.[6]

  • Cause: Cracks or channels have formed in the silica gel.

    • Solution: Ensure the column is packed uniformly as a slurry and is never allowed to run dry. Applying gentle air pressure can help create a compact, uniform bed.[6][13]

  • Cause: The column was overloaded with the crude sample.

    • Solution: Use an appropriate amount of silica gel relative to the amount of crude product. A ratio of 30:1 to 100:1 silica-to-sample by weight is a good starting point.[6]

Acid-Base Extraction Issues

Q: My yield is very low after performing the extraction and re-precipitation. Where did my product go?

A: Low recovery in an acid-base extraction often points to incomplete chemical reactions or physical separation issues.[6]

  • Cause: Incomplete acid-base reaction.

    • Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the benzoic acid and then sufficiently acidic (pH < 2) to fully re-protonate it for precipitation. Use a pH meter or pH paper to check at each step.[6]

  • Cause: An emulsion formed at the interface of the organic and aqueous layers.

    • Solution: Emulsions can trap your product. To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.[6]

  • Cause: Insufficient mixing of the two phases.

    • Solution: Invert the separatory funnel gently but thoroughly multiple times to ensure complete transfer of the compound between phases. Vent frequently to release any pressure buildup.[6]

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Compound Class Recommended Solvents/Mobile Phase Notes
Recrystallization Substituted Benzoic Acids Water[4], Ethanol/Water, Hexane/Ethyl Acetate Choice depends on specific solubility. Water is ideal for safety and effectiveness with many benzoic acids.[4]
Column Chromatography Substituted Benzoic Acids Hexanes:Ethyl Acetate (with 0.5-1% Acetic Acid) Gradient elution may be required. Optimize with TLC first.[6]

| Acid-Base Extraction | Acidic Compounds | Diethyl ether or Ethyl acetate (Organic), 5% aq. NaHCO₃ or NaOH (Aqueous) | NaHCO₃ is milder and more selective for carboxylic acids over phenols. |

Table 2: Typical Purification Parameters & Expected Outcomes

Parameter Recrystallization Column Chromatography Acid-Base Extraction
Typical Yield 65-90%[4] 50-95% >90%
Expected Purity >98% >99% >95% (as a primary step)
Silica:Crude Ratio N/A 30:1 to 100:1 by weight[6] N/A

| Key Advantage | Scalable, simple | High resolution separation | Excellent for removing neutral/basic impurities |

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) and heat the mixture on a hot plate until it boils.[11]

  • Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent.[5][11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[9]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger, purer crystals.[12]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12]

  • Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator. Determine the mass and melting point of the dried product.

Protocol 2: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton wool or glass wool to the bottom, followed by a thin layer of sand.[15] Prepare a slurry of silica gel in the least polar eluent and pour it into the column, allowing it to settle into a uniform bed without cracks.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the silica bed.[15] Add another thin layer of sand on top to protect the sample layer.

  • Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.[13]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.[15]

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product.[15]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel, shake gently while venting frequently, and then allow the layers to separate.[6]

  • Separation: The deprotonated 2,3-Difluoro-4-methylbenzoate salt will be in the lower aqueous layer. Drain this aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution to ensure complete transfer.[6]

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a concentrated acid (e.g., 6M HCl) dropwise until the solution becomes strongly acidic (pH ~2). The purified this compound will precipitate out as a solid.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.[6]

Visualized Workflows and Logic

G General Purification Workflow start Crude Solid Product check_impurities Assess Impurities (TLC, solubility tests) start->check_impurities recrystallize Recrystallization check_impurities->recrystallize Few impurities, different solubility column Column Chromatography check_impurities->column Multiple impurities, similar properties extraction Acid-Base Extraction check_impurities->extraction Neutral/Basic impurities analyze Analyze Purity (TLC, Melting Point, NMR) recrystallize->analyze column->analyze extraction->analyze pure Pure Product analyze->pure Purity OK impure Product still impure analyze->impure Purity NOT OK impure->column Re-purify

Caption: Decision tree for selecting a primary purification technique.

G Recrystallization Troubleshooting start Problem Encountered oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No Crystals Forming? oiling_out->no_crystals No sol_oil_1 Add more hot solvent & cool slowly oiling_out->sol_oil_1 Yes low_yield Low Yield? no_crystals->low_yield No sol_crystal_1 Scratch flask or add seed crystal no_crystals->sol_crystal_1 Yes sol_yield_1 Use minimum hot solvent on next attempt low_yield->sol_yield_1 Yes end Problem Solved low_yield->end No sol_oil_2 Change solvent system sol_oil_1->sol_oil_2 If persists sol_oil_2->end sol_crystal_2 Reduce solvent volume (evaporate) sol_crystal_1->sol_crystal_2 If fails sol_crystal_2->end sol_yield_2 Ensure slow cooling & ice bath sol_yield_1->sol_yield_2 sol_yield_2->end

Caption: Troubleshooting logic for common recrystallization issues.

G Column Chromatography Workflow prep 1. Prepare Slurry (Silica + Eluent) pack 2. Pack Column prep->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

References

common impurities in 2,3-Difluoro-4-methylbenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylbenzoic acid. The information provided is designed to address common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in commercially available this compound?

A1: Common impurities in this compound can originate from the synthetic route. A likely synthesis starts with 1,2-difluoro-3-methylbenzene. Impurities may include:

  • Unreacted Starting Material: 1,2-difluoro-3-methylbenzene.

  • Regioisomeric Impurities: Other isomers of difluoro-4-methylbenzoic acid that may form during the carboxylation step. The directing effects of the fluorine and methyl groups can lead to the formation of small amounts of other isomers.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., toluene, hexanes, ethyl acetate).

  • Byproducts from Side Reactions: Depending on the specific synthetic method used, other minor byproducts may be present.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A reverse-phase C18 column is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and unreacted starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Q3: What is the most common method for purifying this compound on a laboratory scale?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound at the laboratory scale. It is based on the principle that the solubility of the compound and its impurities differ in a given solvent.

Q4: Can column chromatography be used to purify this compound?

A4: Yes, column chromatography is a viable method for purification, especially for removing impurities with different polarities from the desired product. For acidic compounds like benzoic acid derivatives, silica gel is a common stationary phase. The choice of the mobile phase is crucial for achieving good separation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Insufficient solvent.Add small portions of hot solvent until the compound dissolves completely.
Incorrect solvent choice.The compound may be sparingly soluble in the chosen solvent even when hot. Select a more suitable solvent or a solvent mixture.
Oiling out (product separates as a liquid instead of crystals). The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low recovery of purified product. Too much solvent was used, and a significant amount of the product remains in the mother liquor.Concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Use a heated funnel and preheat the receiving flask. Perform the filtration as quickly as possible.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate mobile phase.Adjust the polarity of the mobile phase. For silica gel, increasing the polarity of the eluent will increase the Rf values of the compounds. A common starting point for benzoic acids is a mixture of hexanes and ethyl acetate.
Compound does not move from the baseline. The mobile phase is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. Adding a small amount of acetic or formic acid can also help to move acidic compounds up the plate.
All compounds run with the solvent front. The mobile phase is too polar.Decrease the proportion of the more polar solvent in the mobile phase.
Streaking of the spot on the TLC plate. The compound is too polar for the stationary phase or is interacting strongly.Add a small amount of a modifying acid (e.g., acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
The sample is overloaded.Apply a smaller, more concentrated spot to the TLC plate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

1. Solvent Selection:

  • Based on the properties of similar fluorinated benzoic acids, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., water or hexanes).

  • Recommended starting solvent system: Ethanol/Water or Ethyl Acetate/Hexane.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the more polar solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.

  • While the solution is still hot, slowly add the less polar solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few drops of the more polar solvent back into the hot solution until the turbidity just disappears.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.

  • Dry the crystals under vacuum or in a desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography

1. Thin-Layer Chromatography (TLC) Analysis:

  • Before running a column, it is essential to determine the optimal mobile phase using TLC.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Recommended Mobile Phase: Start with a mixture of Hexane:Ethyl Acetate (e.g., 7:3 v/v). To improve the separation and reduce tailing of the acidic product, a small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase.

  • Visualize the spots under UV light (254 nm). The desired product should have an Rf value between 0.2 and 0.4 for good separation on a column.

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

3. Sample Loading and Elution:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table provides typical analytical data for fluorinated benzoic acid derivatives. Note that specific values for this compound may vary.

Analytical Technique Parameter Typical Value/Observation for Fluorinated Benzoic Acids
HPLC (Reverse-Phase C18) Mobile PhaseAcetonitrile:Water with 0.1% Formic or Acetic Acid (gradient or isocratic)[1]
DetectionUV at ~230 nm and ~275 nm[1]
TLC (Silica Gel) Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3) with 0.5% Acetic Acid
Rf ValueTypically 0.2 - 0.4 for optimal column separation
Melting Point Expected RangeA sharp range is indicative of high purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Material (1,2-difluoro-3-methylbenzene) carboxylation Carboxylation Reaction start->carboxylation crude_product Crude 2,3-Difluoro-4- methylbenzoic Acid carboxylation->crude_product recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography Alternative Method pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product hplc HPLC gcms GC-MS nmr NMR mp Melting Point pure_product->hplc pure_product->gcms pure_product->nmr pure_product->mp

Caption: Experimental workflow from synthesis to purification and analysis.

troubleshooting_logic start Impure Product? recrystallization Attempt Recrystallization start->recrystallization Yes check_purity Check Purity (HPLC, TLC) recrystallization->check_purity column_chromatography Attempt Column Chromatography column_chromatography->check_purity pure Product is Pure check_purity->pure Yes still_impure Still Impure check_purity->still_impure No still_impure->column_chromatography If Recrystallization Fails optimize_recrystallization Optimize Recrystallization (e.g., different solvent) still_impure->optimize_recrystallization From Recrystallization optimize_column Optimize Column Chromatography (e.g., different mobile phase) still_impure->optimize_column From Column Chromatography optimize_recrystallization->recrystallization optimize_column->column_chromatography

Caption: Troubleshooting logic for purification of this compound.

References

Technical Support Center: Optimizing Derivatization of 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 2,3-Difluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions (e.g., HATU, EDC/HOBt) resulting in low yields with this compound?

A1: The two electron-withdrawing fluorine atoms on the benzoic acid ring can influence its reactivity. While this electronic effect can make the carbonyl carbon more electrophilic, challenges often arise from the properties of the amine coupling partner or steric hindrance. For difficult couplings, especially with sterically hindered or electron-deficient amines, more potent coupling reagents or modified conditions may be necessary.[1] Consider switching to phosphonium salt-based reagents (e.g., PyBOP) or exploring the in-situ formation of the highly reactive acyl fluoride intermediate.[1][2]

Q2: I'm observing a significant amount of unreacted starting material in my esterification reaction. What can I do to drive the reaction to completion?

A2: Fischer esterification is an equilibrium-driven process.[3][4] To increase the yield of the desired ester, you can:

  • Use a large excess of the alcohol, which can often serve as the reaction solvent.[5]

  • Remove water as it is formed, typically by using a Dean-Stark apparatus.

  • Increase the amount of acid catalyst (e.g., concentrated H₂SO₄) or use a solid acid catalyst.[6]

  • Increase the reaction time or temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

Q3: When forming the acyl chloride with thionyl chloride (SOCl₂), my product is dark and difficult to purify. What causes this and how can I prevent it?

A3: Dark coloration can indicate side reactions or decomposition. This can be caused by impurities in the starting material or reagents, or by using excessively high temperatures. Ensure your this compound is pure and that the thionyl chloride is fresh. Running the reaction at a controlled temperature (e.g., starting at 0 °C and gently warming to reflux) and using a minimal amount of a catalyst like DMF can improve the outcome.[8] It is also critical to perform the reaction under anhydrous conditions, as any moisture will hydrolyze the acyl chloride back to the carboxylic acid.[9]

Q4: How do I monitor the progress of these derivatization reactions effectively?

A4: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your starting carboxylic acid, the derivatized product, and any major byproducts. The carboxylic acid starting material will typically have a lower Rf value (it will stick to the silica plate more) than the less polar ester, amide, or acyl chloride products. Note that acyl chlorides are highly reactive and may hydrolyze on the TLC plate; it's often better to confirm their formation by taking a small aliquot, quenching it with an alcohol (like methanol), and observing the formation of the corresponding methyl ester by TLC or GC-MS.[8]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions
Probable Cause Recommended Solution
Insufficiently reactive coupling agent. For challenging couplings, switch to a more potent reagent. Phosphonium salts like PyBOP or PyAOP are very effective.[1] Alternatively, consider reagents that generate highly reactive acyl fluorides in situ, such as TCFH-NMI or BTFFH, which can overcome steric hindrance.[1][2]
Sterically hindered or electron-deficient amine. Increase the reaction temperature to overcome the activation energy barrier. Microwave heating can also be effective.[1] Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[1]
Formation of insoluble byproducts. If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. When using EDC, the byproducts are water-soluble, which simplifies aqueous workup procedures.[1]
Protonation of the amine by HCl byproduct (when starting from acyl chloride). Ensure at least two equivalents of a non-nucleophilic base (like DIPEA or triethylamine) are used: one to neutralize the HCl formed and one to act as a base for the reaction.[9]
Issue 2: Incomplete Esterification or Side Product Formation
Probable Cause Recommended Solution
Equilibrium not shifted towards product. Use the alcohol reactant as the solvent to ensure a large excess.[5] Alternatively, remove water using a Dean-Stark trap during reflux. This is a very effective way to drive the equilibrium forward.
Acid-sensitive functional groups on the alcohol. If your alcohol cannot tolerate strongly acidic conditions (like H₂SO₄), use a milder coupling-agent-based method. Steglich esterification, which uses DCC (or EDC) and a catalytic amount of DMAP, is an excellent alternative for acid-sensitive substrates.[5]
Reaction has not reached completion. Increase the reflux time and monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.[7]
Impure starting materials or reagents. Ensure the carboxylic acid and alcohol are pure and dry. Check the quality of the alcohol, as impurities can lead to the formation of undesired ester byproducts.[10]

Experimental Protocols & Data

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol is a general method suitable for primary and secondary amines.

  • Preparation : Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv.) in anhydrous DCM or DMF (~0.1 M).

  • Reagent Addition : Add the desired amine (1.1 equiv.), followed by Hydroxybenzotriazole (HOBt) (1.2 equiv.).[11]

  • Coupling : Cool the mixture to 0 °C in an ice bath. Add N,N'-Diisopropylethylamine (DIPEA) (2.5 equiv.) followed by the solid 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.).[11]

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup : Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).[11]

Note: The following data is representative for fluorinated benzoic acids and serves as a guideline for expected outcomes.

EntryAmine PartnerCoupling MethodReaction Time (h)Yield (%)
1BenzylamineEDC/HOBt12~85%
2MorpholineEDC/HOBt12~92%
3AnilineEDC/HOBt18~78%
4tert-ButylaminePyBOP24~70%

(Data adapted from protocols for similar substrates like 3-fluoro-5-iodobenzoic acid).[11]

Protocol 2: Acyl Chloride Formation with Thionyl Chloride
  • Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet trap (to neutralize HCl), add this compound (1.0 equiv.).

  • Reagent Addition : Under an inert atmosphere, add thionyl chloride (SOCl₂) (2-5 equiv.), either neat or with an anhydrous solvent like toluene. Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction : Stir the mixture and gently heat to reflux (approx. 75-80 °C) for 2-6 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.[8]

  • Isolation : Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.[8]

Protocol 3: Fischer Esterification (Methyl Ester Example)
  • Preparation : To a round-bottom flask, add this compound (1.0 equiv.).

  • Reagent Addition : Add a large excess of methanol (can be used as the solvent) and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction : Heat the mixture to reflux for 4-8 hours, monitoring completion by TLC.[3]

  • Workup : Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or MTBE.[3]

  • Neutralization : Wash the organic layer with water, then carefully with saturated sodium bicarbonate solution until CO₂ evolution stops, and finally with brine.[3]

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the ester product.[3]

Visualized Workflows

G cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis & Purification start Start: This compound acyl_chloride Acyl Chloride Formation (SOCl₂) start->acyl_chloride activated_ester In-situ Activation (e.g., EDC, PyBOP) start->activated_ester amide Amide Product acyl_chloride->amide + Amine/Base ester Ester Product acyl_chloride->ester + Alcohol/Base activated_ester->amide + Amine/Base activated_ester->ester + Alcohol/DMAP workup Aqueous Workup amide->workup ester->workup purify Column Chromatography workup->purify final Final Product purify->final

Caption: General workflow for derivatization of this compound.

G cluster_amide Amide Coupling cluster_ester Esterification issue Low Reaction Yield? check_reagent Is coupling reagent strong enough? issue->check_reagent Amide check_eq Is equilibrium shifted to product? issue->check_eq Ester check_amine Is amine partner sterically hindered? check_reagent->check_amine Yes sol_reagent Solution: Use potent reagents (PyBOP, Acyl Fluoride) check_reagent->sol_reagent No sol_temp Solution: Increase temperature or use microwave check_amine->sol_temp Yes check_acid Is substrate acid-sensitive? check_eq->check_acid Yes sol_eq Solution: Use excess alcohol or remove H₂O (Dean-Stark) check_eq->sol_eq No sol_steglich Solution: Use milder conditions (Steglich Esterification) check_acid->sol_steglich Yes

References

side reactions to avoid when working with 2,3-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Difluoro-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my amide coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

A1: Low yields in amide coupling reactions involving this compound can stem from several factors, often related to the electronic properties of the acid and steric hindrance.

Common Causes:

  • Incomplete Activation of the Carboxylic Acid: The electron-withdrawing fluorine atoms can influence the reactivity of the carboxylic acid, potentially making its activation more challenging.

  • Steric Hindrance: The ortho-fluoro and meta-methyl substituents can create steric hindrance around the carboxylic acid group, impeding the approach of the amine. This is particularly problematic with bulky amines.

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient amine, its low nucleophilicity can result in a slow and incomplete reaction.

  • Side Reactions: Under certain conditions, side reactions such as decarboxylation or reactions involving the fluorine substituents may occur, though these are less common under standard amide coupling conditions.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: For sterically hindered and electronically deactivated substrates, more powerful coupling reagents are often required.

  • Use of Additives: Additives can suppress side reactions and improve the efficiency of the coupling.

  • Reaction Conditions: Optimization of temperature, solvent, and reaction time is crucial.

  • Order of Reagent Addition: Pre-activating the carboxylic acid before adding the amine can often improve yields.

Below is a table summarizing common coupling conditions and their suitability for challenging substrates.

Coupling ReagentAdditiveBaseSolventTemperatureSuitability for Hindered Substrates
HATUNoneDIPEA, TEADMF, DCM0 °C to RTHigh
HBTUNoneDIPEA, TEADMF, DCM0 °C to RTHigh
EDCHOBt, OxymaDIPEA, NMMDMF, DCM0 °C to RTModerate
T3PNonePyridine, TEAEtOAc, DCMRT to 50 °CHigh
Acyl Fluoride (in situ)NoneDIPEADCMRT to 80 °CVery High

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, Oxyma: Ethyl cyanohydroxyiminoacetate, T3P: Propylphosphonic Anhydride, DIPEA: N,N-Diisopropylethylamine, TEA: Triethylamine, NMM: N-Methylmorpholine, DMF: Dimethylformamide, DCM: Dichloromethane, EtOAc: Ethyl Acetate, RT: Room Temperature.

Q2: I am concerned about the possibility of decarboxylation of this compound as a side reaction. Under what conditions is this likely to occur?

A2: Decarboxylation of benzoic acids is a known reaction but typically requires elevated temperatures or specific catalytic conditions. For this compound, the presence of electron-withdrawing fluorine atoms can influence the stability of the aromatic ring.

Conditions Favoring Decarboxylation:

  • High Temperatures: Prolonged heating at temperatures above 100-120 °C can promote decarboxylation, especially in the presence of acid or metal catalysts.

  • Strongly Acidic or Basic Conditions: While standard amide coupling and esterification conditions are generally mild enough to avoid significant decarboxylation, harsh pH conditions combined with heat can increase the likelihood of this side reaction.

  • Presence of Transition Metal Catalysts: Certain transition metals, such as copper or palladium, can catalyze decarboxylation at lower temperatures.

To Minimize Decarboxylation:

  • Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

  • Avoid unnecessarily strong acids or bases.

  • If using metal catalysts for other transformations in the molecule, be mindful of the potential for decarboxylation.

Q3: Can nucleophilic aromatic substitution (SNAr) occur, leading to the displacement of one of the fluorine atoms?

A3: Nucleophilic aromatic substitution on unactivated fluoroarenes is generally difficult and requires harsh conditions or specific activation.[1] The fluorine atoms on this compound are not activated by strong electron-withdrawing groups in the ortho or para positions.

Likelihood of SNAr:

  • Standard Amide Coupling/Esterification: Under typical conditions for these reactions (e.g., using DIPEA as a base at room temperature), SNAr is highly unlikely.

  • Strong Nucleophiles and High Temperatures: The use of very strong nucleophiles (e.g., alkoxides, thiolates) in combination with high temperatures could potentially lead to SNAr, but this would be outside the realm of standard protocols for this substrate.

In general, for most applications of this compound in amide coupling or esterification, SNAr is not a significant concern.

Troubleshooting Guides

Guide 1: Troubleshooting Amide Coupling Reactions

This guide provides a systematic approach to resolving common issues encountered during the amide coupling of this compound.

Troubleshooting_Amide_Coupling cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Incomplete Acid Activation start->cause1 cause2 Steric Hindrance start->cause2 cause3 Poor Amine Nucleophilicity start->cause3 cause4 Side Reactions start->cause4 sol1 Use Stronger Coupling Reagent (HATU, T3P) cause1->sol1 sol3 Use Acyl Fluoride Intermediate cause1->sol3 sol2 Increase Reaction Temperature or Time cause2->sol2 cause2->sol3 sol4 Use Less Hindered Amine (if possible) cause2->sol4 cause3->sol2 sol6 Ensure Anhydrous Conditions cause4->sol6 end end sol1->end Improved Yield sol2->end sol3->end sol4->end sol5 Add Catalyst (e.g., DMAP, for esterification) sol6->end

Troubleshooting workflow for amide coupling reactions.
Guide 2: Troubleshooting Fischer Esterification

This guide addresses common problems during the esterification of this compound.

Troubleshooting_Esterification cluster_causes Potential Causes cluster_solutions Solutions start Low Ester Yield cause1 Equilibrium Not Shifted to Products start->cause1 cause2 Insufficient Catalyst Activity start->cause2 cause3 Steric Hindrance start->cause3 cause4 Hydrolysis of Product start->cause4 sol1 Use Excess Alcohol cause1->sol1 sol2 Remove Water (Dean-Stark) cause1->sol2 sol3 Increase Catalyst Loading (e.g., H2SO4) cause2->sol3 sol4 Increase Reaction Time and/or Temperature cause3->sol4 sol5 Ensure Anhydrous Conditions During Workup cause4->sol5 end end sol1->end Improved Yield sol2->end sol3->end sol4->end sol5->end

Troubleshooting workflow for Fischer esterification.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for coupling this compound, especially with less reactive or sterically hindered amines.

Materials:

  • This compound

  • Amine

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Anhydrous DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 equiv) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0-1.2 equiv) in a minimal amount of anhydrous DMF or DCM.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep1 Dissolve Acid and DIPEA in DMF prep2 Cool to 0 °C prep1->prep2 Final Product act1 Add HATU prep2->act1 Final Product act2 Stir for 15-30 min act1->act2 Final Product coup1 Add Amine Solution act2->coup1 Final Product coup2 Warm to RT, Stir 2-16h coup1->coup2 Final Product coup3 Monitor by TLC/LC-MS coup2->coup3 Final Product work1 Quench with Water coup3->work1 Final Product work2 Extract with Organic Solvent work1->work2 Final Product work3 Wash Organics work2->work3 Final Product work4 Dry and Concentrate work3->work4 Final Product work5 Purify work4->work5 Final Product final_product final_product work5->final_product Final Product

Experimental workflow for HATU-mediated amide coupling.
Protocol 2: Fischer Esterification

This is a standard protocol for the esterification of this compound with a simple alcohol like methanol or ethanol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, large excess to act as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 3-5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the alcohol (e.g., 10-20 equiv, or as solvent).

  • Carefully add the concentrated sulfuric acid catalyst.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used (typically 4-24 hours). Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

  • Transfer to a separatory funnel and wash the organic layer with water, then carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (to remove unreacted carboxylic acid).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude ester by distillation or column chromatography.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification react1 Combine Acid, Alcohol, and Catalyst react2 Reflux for 4-24h react1->react2 Final Product react3 Monitor by TLC/GC-MS react2->react3 Final Product work1 Cool and Remove Excess Alcohol react3->work1 Final Product work2 Dissolve in Organic Solvent and Water work1->work2 Final Product work3 Wash with NaHCO3 and Brine work2->work3 Final Product work4 Dry and Concentrate work3->work4 Final Product purify1 Distillation or Chromatography work4->purify1 Final Product final_product final_product purify1->final_product Final Product

Experimental workflow for Fischer esterification.

References

Technical Support Center: Synthesis of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues encountered during the synthesis of fluorinated aromatic compounds.

Issue 1: Poor or No Yield in Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce fluorine using KF or CsF, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: Low yields in SNAr fluorinations are a common issue stemming from several factors related to both the substrate and the reaction conditions.

  • Insufficient Ring Activation: SNAr reactions require the aromatic ring to be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. If your substrate is not sufficiently activated, the reaction will be sluggish or will not proceed.

    • Troubleshooting Step: If possible, consider modifying the substrate to include a stronger or an additional EWG (e.g., -NO₂, -CN, -CF₃) at an ortho or para position.

  • Poor Fluoride Source Solubility and Reactivity: Alkali metal fluorides like KF have low solubility in many organic solvents. Additionally, trace amounts of water can hydrate the fluoride ion, forming strong hydrogen bonds that significantly reduce its nucleophilicity.

    • Troubleshooting Step:

      • Drying: Ensure your fluoride salt and solvent are rigorously dried. For KF, spray-drying is a common industrial practice.

      • Phase-Transfer Catalysis: Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase the solubility and reactivity of the fluoride salt in aprotic polar solvents.

      • Alternative Fluoride Sources: Consider using more soluble "naked" fluoride sources like tetrabutylammonium fluoride (TBAF). Be aware that some of these reagents can have stability issues.

  • Inappropriate Solvent: The choice of solvent is critical.

    • Troubleshooting Step: Use a high-boiling, polar aprotic solvent such as DMSO, DMF, or sulfolane to facilitate the reaction. Recent studies have also shown success with solid-state mechanochemical protocols that eliminate the need for high-boiling toxic solvents.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Fluorination

Question: My electrophilic fluorination of a substituted arene is resulting in a mixture of ortho, meta, and para isomers, with low selectivity for the desired product. How can I improve the regioselectivity?

Answer: Poor regioselectivity in electrophilic aromatic substitution (EAS) for fluorination is a common challenge governed by electronic and steric effects.

  • Re-evaluate Directing Groups: The electronic properties of the substituents on the aromatic ring are the primary drivers of regioselectivity. Activating groups direct ortho/para, while deactivating groups direct meta (with the exception of halogens).

    • Troubleshooting Step: Analyze the directing effects of your substituents. If you have competing directing groups, the stronger activating group will typically dominate.

  • Steric Hindrance: Bulky fluorinating agents or large substituents on the aromatic ring can hinder attack at the ortho position, favoring the para position.

    • Troubleshooting Step: If ortho-fluorination is desired but not achieved, consider if a less bulky fluorinating reagent is available. Conversely, to increase para-selectivity, a bulkier directing group could be employed.

  • Reaction Temperature: Higher reaction temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barriers for the formation of minor isomers.

    • Troubleshooting Step: Try running the reaction at a lower temperature.

  • Solvent Effects: The reaction medium can influence the reactivity of the fluorinating agent and the stability of the reaction intermediates.

    • Troubleshooting Step: Experiment with solvents of varying polarity to see if selectivity can be improved.

Issue 3: Low Yield and Side Products in Balz-Schiemann Reaction

Question: I am performing a Balz-Schiemann reaction, but the yield of my aryl fluoride is low, and I'm observing significant side products. What could be going wrong?

Answer: The Balz-Schiemann reaction, while a classic method, has several critical steps where issues can arise.

  • Incomplete Diazotization: The initial conversion of the arylamine to the diazonium salt must be complete. This reaction is typically run at 0–5 °C.

    • Troubleshooting Step: Ensure the temperature is kept low and that the stoichiometry of sodium nitrite and acid is correct.

  • Instability of the Diazonium Salt: Aryldiazonium salts are potentially explosive, especially when dry, and can be thermally unstable. Premature decomposition or side reactions can occur if the salt is not handled properly.

    • Troubleshooting Step: Use the diazonium tetrafluoroborate salt as soon as possible after isolation. Avoid overheating during drying. Continuous flow reactors are being developed to avoid the isolation of these unstable intermediates, enhancing safety and scalability.

  • Decomposition Conditions: The thermal decomposition of the aryldiazonium tetrafluoroborate is the key step. The temperature required can lead to the degradation of sensitive substrates or products.

    • Troubleshooting Step:

      • Solvent Choice: Performing the decomposition in a low- or non-polar solvent like hexane or chlorobenzene can improve yields and allow for lower reaction temperatures compared to solvent-free conditions.

      • Temperature Control: Carefully control the heating. Some substrates decompose effectively at temperatures as low as 60-90 °C in the right solvent.

      • Catalysis: Recent methods use hypervalent iodine(III) catalysts to promote the reaction under milder conditions (25–60 °C).

  • Side Reactions: Side reactions with the solvent or trace water can lead to byproducts like phenols or biaryls.

    • Troubleshooting Step: Use anhydrous conditions and choose a solvent that is less likely to participate in side reactions. As mentioned, non-polar solvents are often preferable.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of fluorinating reagents for aromatic compounds?

A1: They can be broadly categorized into nucleophilic and electrophilic sources.

  • Nucleophilic Fluoride Sources: These reagents deliver a fluoride anion (F⁻). Common examples include alkali metal fluorides (KF, CsF), ammonium fluorides (TBAF), and sulfur fluorides (DAST, Deoxo-Fluor). They are typically used in SNAr reactions or for deoxyfluorination.

  • Electrophilic Fluorinating Agents: These reagents deliver the equivalent of a fluorine cation ("F⁺"). They contain a weak N-F bond. The most common are N-fluorosulfonimides (e.g., NFSI) and N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts like Selectfluor™. These are used for the fluorination of electron-rich aromatics and other nucleophiles.

Q2: Why is direct fluorination with F₂ gas not commonly used for aromatic compounds in a laboratory setting?

A2: Direct fluorination with elemental fluorine (F₂) is highly exothermic and reactive. It is difficult to control, often leading to non-selective reactions, perfluorination, and degradation of the starting material. Handling highly toxic and corrosive F₂ gas also requires specialized and expensive equipment.

Q3: What is "late-stage fluorination" and why is it important?

A3: Late-stage fluorination refers to the introduction of a fluorine atom into a complex, highly functionalized molecule at one of the final steps of a synthesis. This is extremely valuable in drug discovery and for the synthesis of PET imaging agents. It allows for the rapid creation of fluorinated analogues of biologically active compounds without having to re-synthesize the entire molecule from a simple fluorinated building block. However, it is challenging because the reaction must be highly selective and tolerate a wide range of sensitive functional groups.

Q4: My palladium-catalyzed fluorination of a heteroaryl bromide is failing. What are some common issues?

A4: Palladium-catalyzed fluorination of heteroaryl halides can be particularly difficult. Common failure points include:

  • Catalyst Inhibition: Heteroatoms, especially sp²-hybridized nitrogens in the ring, can coordinate to the palladium center and inhibit the catalytic cycle.

  • Difficult Reductive Elimination: The final C-F bond-forming reductive elimination step from the palladium intermediate is often the rate-limiting step and can be very slow.

  • Ligand Choice: The choice of phosphine ligand is critical to the success of the reaction. A systematic screening of ligands may be necessary to find one that promotes the desired transformation.

Data Summary Tables

Table 1: Comparison of Common Aromatic Fluorination Methods

MethodReagent TypeTypical SubstrateKey ChallengesTypical Yield Range
Nucleophilic Aromatic Substitution (SNAr) Nucleophilic (KF, CsF)Electron-poor arenes with good leaving groupRequires strong activation; fluoride solubility/reactivity44-98%
Balz-Schiemann Reaction Nucleophilic (from BF₄⁻)Aryl amines (via diazonium salt)Diazonium salt instability; high temps; side products70-95% (optimized)
Electrophilic Fluorination Electrophilic (Selectfluor™, NFSI)Electron-rich arenes, phenols, heterocyclesRegioselectivity control; over-fluorination; dearomatization60-80%
Transition-Metal Catalyzed (e.g., Pd, Ag, Cu) VariesAryl halides, boronic acids, stannanes, C-H bondsCatalyst inhibition; ligand choice; slow C-F reductive elimination11-81% (Cu-mediated)

Table 2: Common Electrophilic Fluorinating Reagents

Reagent NameAcronymFormKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Crystalline SolidHighly reactive, easy to handle, commercially available.
N-FluorobenzenesulfonimideNFSICrystalline SolidEffective and commonly used, less reactive than Selectfluor™.
N-Fluoro-o-benzenedisulfonimideNFOBSCrystalline SolidEffective fluorinating reagent.

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Fluorination using Selectfluor™

This protocol is a general

managing exothermic reactions in the synthesis of 2,3-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 2,3-Difluoro-4-methylbenzoic acid. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Managing Exothermic Events

The synthesis of this compound, particularly via organometallic routes such as Grignard or lithiation pathways, involves highly exothermic steps that require careful management to ensure safety, product quality, and yield. This guide addresses specific issues that may arise.

Problem 1: Runaway Reaction During Formation of the Organometallic Intermediate

  • Symptoms:

    • A rapid, uncontrolled increase in temperature.

    • Vigorous, unexpected boiling of the solvent.

    • Release of fumes from the reaction vessel.

  • Possible Causes:

    • The rate of addition of the organohalide (e.g., 4-bromo-2,3-difluorotoluene) to the magnesium turnings or alkyllithium solution is too fast.

    • Inadequate cooling of the reaction vessel.

    • Insufficient stirring, leading to localized "hot spots."

    • Delayed initiation of the Grignard reaction, causing a buildup of unreacted organohalide, followed by a sudden, rapid reaction.

  • Solutions:

ParameterRecommended ActionQuantitative Guideline (Illustrative)
Addition Rate Add the organohalide dropwise using an addition funnel.1-2 drops per second
Temperature Control Maintain a consistent low temperature using a cooling bath (e.g., ice-water or dry ice/acetone).0-5 °C for Grignard; -78 °C for lithiation
Stirring Ensure vigorous and constant stirring to promote even heat distribution.>300 RPM with appropriate stir bar
Initiation Confirm reaction initiation (e.g., gentle bubbling, slight temperature rise) before adding the bulk of the organohalide. A small crystal of iodine can be used to activate the magnesium.Add ~5% of the organohalide and wait for signs of reaction before continuing the addition.

Problem 2: Excessive Exotherm During Carboxylation with Dry Ice

  • Symptoms:

    • Rapid sublimation of dry ice upon addition of the Grignard/organolithium reagent.

    • Splattering of the reaction mixture.

  • Possible Causes:

    • Addition of the organometallic reagent to the dry ice is too rapid.

    • Insufficient excess of dry ice to act as both reagent and coolant.

  • Solutions:

ParameterRecommended ActionQuantitative Guideline (Illustrative)
Reagent Addition Add the organometallic solution slowly to a well-stirred slurry of crushed dry ice in an appropriate solvent (e.g., THF).Add over 15-30 minutes
Amount of Dry Ice Use a significant excess of dry ice.3-5 molar equivalents relative to the organohalide

Problem 3: Uncontrolled Temperature Spike During Acidic Quench

  • Symptoms:

    • A sharp increase in temperature when adding the aqueous acid.

    • Boiling and splattering of the quenched mixture.

  • Possible Causes:

    • The quenching acid is too concentrated.

    • The rate of addition of the acid is too fast.

    • The reaction mixture was not adequately cooled before quenching.

  • Solutions:

ParameterRecommended ActionQuantitative Guideline (Illustrative)
Pre-cooling Cool the reaction mixture in an ice bath before beginning the quench.Cool to 0-10 °C
Acid Addition Add the dilute acid slowly and portion-wise with vigorous stirring.Add over 20-40 minutes
Acid Concentration Use a dilute solution of a strong acid (e.g., HCl).1-2 M HCl

Frequently Asked Questions (FAQs)

Q1: What are the most critical exothermic steps in the synthesis of this compound via a Grignard reaction?

A1: The two most critical exothermic steps are:

  • Formation of the Grignard reagent: The reaction between the organohalide and magnesium is highly exothermic and can lead to a runaway reaction if not properly controlled.

  • Quenching: The neutralization of the basic Grignard reagent and any unreacted magnesium with acid is also very exothermic.

Q2: How can I tell if my Grignard reaction has initiated?

A2: Signs of initiation include:

  • A gentle bubbling from the surface of the magnesium turnings.

  • The appearance of a cloudy, grayish color in the solution.

  • A noticeable but controlled increase in temperature, even with external cooling.

  • The disappearance of the color of an iodine crystal if used as an initiator.

Q3: What happens if the reaction temperature gets too high?

A3: High temperatures can lead to several undesirable outcomes:

  • Reduced Yield: Increased formation of side products, such as biphenyls from Wurtz coupling.

  • Safety Hazards: The risk of a runaway reaction, which can cause over-pressurization of the reaction vessel and potential explosion.

  • Solvent Loss: Uncontrolled boiling of low-boiling point solvents like diethyl ether or THF.

Q4: Is it better to add the Grignard reagent to dry ice or vice versa?

A4: It is generally safer to add the Grignard reagent solution slowly to an excess of crushed dry ice. This ensures that the dry ice is always in excess, functioning as both a reactant and a cooling agent to dissipate the heat of reaction effectively.

Q5: Can I use an alternative to dry ice for the carboxylation step?

A5: While bubbling gaseous CO2 through the solution is an alternative, using solid dry ice is often preferred in a laboratory setting. It is easy to handle and provides inherent cooling, which is crucial for managing the exotherm of the carboxylation reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol provides a general methodology for the synthesis of this compound, with a focus on managing exothermic steps.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-2,3-difluorotoluene207.0210.35 g50
Magnesium Turnings24.311.46 g60
Anhydrous Tetrahydrofuran (THF)-150 mL-
Iodine253.811 small crystal-
Dry Ice (solid CO₂)44.01~6.6 g~150
Hydrochloric Acid (1M)-~100 mL-
Diethyl Ether-150 mL-
Saturated Sodium Chloride (Brine)-50 mL-

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is completely dry and the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard Reagent Formation (Exothermic Step 1):

    • Place the magnesium turnings and a small crystal of iodine in the flask.

    • In the dropping funnel, prepare a solution of 4-bromo-2,3-difluorotoluene in 50 mL of anhydrous THF.

    • Add approximately 5 mL of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun until the color of the iodine fades and bubbling begins.

    • Once initiated, cool the flask in an ice bath.

    • Add the remaining bromide solution dropwise over 30-60 minutes, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Carboxylation (Exothermic Step 2):

    • In a separate beaker, place an excess of crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Quenching and Work-up (Exothermic Step 3):

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1M HCl to the mixture with stirring to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Exothermic_Reaction_Workflow cluster_setup 1. Reaction Setup cluster_grignard 2. Grignard Formation (Critical Exotherm) cluster_carboxylation 3. Carboxylation cluster_workup 4. Quenching & Work-up (Exotherm) Setup Assemble Dry Glassware Under Inert Atmosphere Initiation Initiate Reaction (Mg, I₂, ~5% Bromide) Setup->Initiation Addition Slow Dropwise Addition of Bromide Solution Initiation->Addition Once Initiated Control Maintain 0-5°C (Ice Bath) Addition->Control Stirring Vigorous Stirring Addition->Stirring Carboxylation Slowly Add Grignard to Excess Dry Ice Stirring->Carboxylation Quench Cool to 0°C & Slowly Add Dilute HCl Carboxylation->Quench Extraction Extract with Ether Quench->Extraction Purification Recrystallize Product Extraction->Purification

Caption: Workflow for the synthesis of this compound, highlighting key exothermic control points.

Troubleshooting_Logic Issue Issue: Runaway Reaction During Grignard Formation Cause1 Possible Cause Addition Rate Too Fast Issue->Cause1 Cause2 Possible Cause Inadequate Cooling Issue->Cause2 Cause3 Possible Cause Delayed Initiation Issue->Cause3 Solution1 Solution Reduce addition rate (1-2 drops/sec) Cause1->Solution1 Solution2 Solution Ensure cooling bath is at a stable low temperature (0-5°C) Cause2->Solution2 Solution3 Solution Confirm initiation before adding bulk of reagent Cause3->Solution3

Caption: Troubleshooting logic for a runaway reaction during Grignard formation.

Signaling_Pathway Start Start: 4-Bromo-2,3- difluorotoluene + Mg Grignard Grignard Reagent (Highly Reactive Intermediate) Start->Grignard Heat1 Heat (ΔH < 0) Grignard->Heat1 Carboxylate Magnesium Benzoate Salt Grignard->Carboxylate + CO₂ Control1 Control Point: - Slow Addition - Cooling (0-5°C) Heat1->Control1 Managed by CO2 CO₂ (Dry Ice) CO2->Carboxylate Heat2 Heat (ΔH < 0) Carboxylate->Heat2 Product Final Product: 2,3-Difluoro-4- methylbenzoic acid Carboxylate->Product + H₃O⁺ Control2 Control Point: - Excess CO₂ (Coolant) - Slow Addition Heat2->Control2 Managed by Acid H₃O⁺ (Quench) Acid->Product Heat3 Heat (ΔH < 0) Product->Heat3 Control3 Control Point: - Pre-cooling - Slow Addition Heat3->Control3 Managed by

troubleshooting guide for low reactivity of 2,3-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylbenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What factors contribute to the low reactivity of this compound?

The reduced reactivity of this compound is primarily due to a combination of electronic and steric effects:

  • Electronic Effects: The two electron-withdrawing fluorine atoms on the benzene ring decrease the electron density of the carboxyl group. This makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack.

  • Steric Hindrance: The presence of a fluorine atom in the ortho position and a methyl group in the meta position relative to the carboxylic acid group creates steric hindrance around the reaction center. This can physically impede the approach of nucleophiles, such as amines or alcohols, to the carbonyl carbon.

Q2: I am observing low to no yield in my amide coupling reaction. What are the likely causes and how can I troubleshoot this?

Low yields in amide coupling reactions with this compound are a common issue. Here are several potential causes and corresponding troubleshooting strategies:

  • Inadequate Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is often slow and inefficient.[1] It is crucial to activate the carboxylic acid to form a more reactive intermediate.

    • Solution: Employ a suitable coupling reagent. Common choices for sterically hindered and electron-deficient acids include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive such as HOBt (Hydroxybenzotriazole).[1]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

    • Solution:

      • Solvent: Use a polar aprotic solvent such as DMF (Dimethylformamide) or DMA (Dimethylacetamide) to ensure all reactants are fully solvated.

      • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA) is essential to neutralize the acid formed during the reaction without competing with the amine nucleophile. Use of an appropriate amount of base is critical.[2]

      • Temperature: While many coupling reactions proceed at room temperature, gentle heating (e.g., to 40-60 °C) may be necessary to overcome the activation energy barrier for this less reactive substrate.

  • Poor Quality of Reagents: Moisture or impurities in the reagents or solvent can lead to side reactions and reduced yields.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of coupling reagents and amines.

Q3: My esterification reaction is not proceeding as expected. What can I do to improve the yield?

Esterification of this compound can be challenging due to the same electronic and steric factors that affect amide coupling.

  • Ineffective Catalyst: For Fischer esterification (reaction with an alcohol under acidic conditions), a strong acid catalyst is required.

    • Solution: Use a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). In some cases, using the alcohol as the solvent and refluxing for an extended period may be necessary to drive the equilibrium towards the product.[3]

  • Alternative Esterification Methods: If Fischer esterification fails, consider alternative methods that involve activating the carboxylic acid.

    • Solution:

      • Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with the alcohol in the presence of a base (e.g., pyridine or triethylamine).

      • Coupling Reagents: Similar to amide coupling, reagents like DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine) as a catalyst can be effective for esterification.

Troubleshooting Guide

The following table summarizes common issues, potential causes, and recommended solutions when working with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Amide Coupling) Inadequate activation of the carboxylic acid.Use a potent coupling reagent such as HATU or HBTU. Consider using EDC in combination with HOBt or DMAP.
Suboptimal reaction conditions (solvent, base, temperature).Use an anhydrous polar aprotic solvent (DMF, DMA). Employ a non-nucleophilic base (DIPEA, TEA). Try gentle heating (40-60 °C).
Poor quality of reagents.Ensure all reagents and solvents are anhydrous.
Low or No Product Formation (Esterification) Insufficiently acidic catalyst for Fischer esterification.Use a strong acid catalyst (H₂SO₄, p-TsOH) and consider using the alcohol as the solvent at reflux.
Steric hindrance preventing direct esterification.Convert the carboxylic acid to the corresponding acyl chloride first, then react with the alcohol. Alternatively, use a coupling reagent like DCC/DMAP.
Multiple Unidentified Byproducts Side reactions due to moisture.Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of coupling reagent.Add the coupling reagent at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.
Difficulty in Product Purification Unreacted starting material.Monitor the reaction by TLC or LC-MS to ensure completion. Adjust reaction time or temperature as needed.
Byproducts from the coupling reagent (e.g., DCU from DCC).Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC) to simplify workup.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is adapted from a procedure used for a structurally similar fluorinated benzoic acid and is a good starting point for the amide coupling of this compound.[2]

Materials:

  • This compound

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require stirring for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Esterification via Acyl Chloride

This is a general two-step procedure for the esterification of sterically hindered carboxylic acids.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous DCM (Dichloromethane) or Toluene

  • Alcohol

  • Pyridine or Triethylamine

  • Standard workup and purification reagents

Procedure:

Step 1: Acyl Chloride Formation

  • In a dry round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 equivalent) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 equivalents) or oxalyl chloride (1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction can be gently heated if necessary.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the alcohol (1.2 equivalents) and pyridine or triethylamine (1.5 equivalents) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the base and any remaining acid.

  • Dry the organic layer, concentrate, and purify the crude ester by flash column chromatography or distillation.

Visualizations

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound (1.0 eq) in anhydrous DMF B Add Amine (1.1 eq) and DIPEA (2.5 eq) A->B C Cool to 0 °C B->C D Add HATU (1.2 eq) C->D E Stir at 0 °C for 30 min, then warm to RT D->E F Monitor by TLC/LC-MS (12-24 h) E->F G Dilute with Ethyl Acetate F->G H Aqueous Wash (NaHCO3, Brine) G->H I Dry, Concentrate H->I J Purify (Chromatography) I->J Product Product J->Product

Caption: Amide Coupling Workflow for this compound.

Troubleshooting_Logic Start Low Reactivity Issue ReactionType Amide Coupling or Esterification? Start->ReactionType Amide Amide Coupling ReactionType->Amide Amide Ester Esterification ReactionType->Ester Ester CheckActivation Is the carboxylic acid properly activated? Amide->CheckActivation FischerVsAcyl Fischer or Acyl Chloride Method? Ester->FischerVsAcyl CheckConditions Are reaction conditions (solvent, base, temp) optimal? CheckActivation->CheckConditions Yes UseCouplingAgent Use potent coupling agent (e.g., HATU, EDC/HOBt) CheckActivation->UseCouplingAgent No OptimizeConditions Use anhydrous polar aprotic solvent, non-nucleophilic base, and consider gentle heating. CheckConditions->OptimizeConditions No Fischer Fischer Esterification FischerVsAcyl->Fischer Fischer AcylChloride Acyl Chloride Method FischerVsAcyl->AcylChloride Acyl Chloride CheckCatalyst Is a strong acid catalyst being used? Fischer->CheckCatalyst UseStrongAcid Use H2SO4 or p-TsOH and reflux in alcohol. CheckCatalyst->UseStrongAcid No

Caption: Troubleshooting Logic for Low Reactivity Issues.

References

preventing decomposition of 2,3-Difluoro-4-methylbenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling 2,3-Difluoro-4-methylbenzoic acid in chemical reactions. The focus is on preventing decomposition and ensuring successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a solid that is generally stable under normal handling and storage conditions at room temperature in a tightly sealed container.[1] However, its stability can be compromised under certain reactive conditions, particularly at elevated temperatures or in the presence of strong bases and oxidizing agents.

Q2: What are the primary decomposition pathways for this compound during reactions?

A2: The two most probable decomposition pathways during chemical reactions are:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide (CO₂), typically induced by high temperatures. While fluorodecarboxylation methods often require high temperatures (>140 °C), metal-catalyzed or photo-induced radical processes can facilitate this at lower temperatures.[2]

  • Reactions with strong bases: As a carboxylic acid, it will react with strong bases. While this is often a desired step (e.g., to form a carboxylate salt), highly basic conditions, especially at elevated temperatures, can promote unwanted side reactions.

Q3: Is this compound sensitive to light?

A3: Aromatic compounds can be susceptible to photodegradation upon exposure to UV light. While specific data for this compound is limited, it is good practice to protect reaction mixtures from direct light, especially when using photoredox catalysts or if reactions are conducted over extended periods.

Q4: What are the recommended storage conditions for this compound?

A4: It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For long-term storage, refrigeration is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low or No Product Yield in Amide Coupling Reactions
Potential Cause Recommended Solution
Decomposition via Decarboxylation Monitor reaction temperature closely. Avoid exceeding 100°C if possible. Use milder activation conditions that do not require high heat.
Inefficient Carboxylic Acid Activation Choose a suitable coupling reagent. For many systems, HATU or HBTU with a non-nucleophilic base like DIPEA in an aprotic polar solvent (e.g., DMF, NMP) at room temperature provides efficient activation. EDC with HOBt is another common and effective option.
Poor Nucleophilicity of the Amine If the amine is electron-deficient or sterically hindered, a more potent coupling reagent and slightly elevated temperatures (e.g., 40-60°C) may be necessary. Monitor for decomposition by TLC or LC-MS.
Side Reactions with Base Use a hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine instead of stronger, more nucleophilic bases. Add the base slowly and maintain a controlled temperature.
Issue 2: Low or No Product Yield in Esterification Reactions
Potential Cause Recommended Solution
Decomposition under Strong Acid Catalysis In Fischer esterification, use the minimum effective amount of strong acid catalyst (e.g., H₂SO₄). Alternatively, consider milder methods such as using DCC with DMAP, or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.
Unfavorable Reaction Equilibrium In Fischer esterification, use the alcohol as the solvent to drive the equilibrium towards the product, or use a Dean-Stark apparatus to remove water as it is formed.
High Reaction Temperature Keep the reflux temperature as low as possible by choosing a suitable alcohol or performing the reaction under reduced pressure if feasible.
Issue 3: Presence of an Unknown Impurity Corresponding to Decarboxylation
Potential Cause Recommended Solution
Excessive Heat Reduce the reaction temperature. Screen different solvents to find one that allows the reaction to proceed at a lower temperature.
Metal-Catalyzed Decarboxylation Be cautious when using certain transition metal catalysts (e.g., copper, silver, palladium) that can promote decarboxylation, especially at elevated temperatures. If such a catalyst is required for another transformation in the molecule, it is crucial to perform the reaction at the lowest possible temperature and for the shortest possible time.
Radical-Initiated Decarboxylation If the reaction involves radical initiators or is sensitive to air, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Data Presentation

The following table summarizes general reaction conditions to minimize the decomposition of fluorinated benzoic acids. Specific optimal conditions for this compound should be determined empirically.

Reaction TypeCoupling/Activating ReagentBase (if applicable)SolventTemperature (°C)Key Considerations
Amide Coupling HATU, HBTU, EDC/HOBtDIPEA, N-methylmorpholineDMF, DCM, MeCN0 - 40Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve yields.
Esterification H₂SO₄ (catalytic)N/AAlcohol (as solvent)RefluxUse a Dean-Stark trap to remove water.
Esterification DCC, EDCDMAP (catalytic)DCM, THF0 - RTGood for sensitive substrates that cannot tolerate strong acid and high heat.
Suzuki Coupling Pd catalyst (e.g., Pd(PPh₃)₄)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 100Decarboxylation can be a side reaction. Use the lowest effective temperature and monitor reaction progress to avoid prolonged heating.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Amine and Base: Add the desired amine (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Activation and Coupling: To the stirred solution, add HATU (1.1 eq.) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and the desired alcohol (can be used as the solvent, >10 eq.).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux. If the alcohol is not the solvent, a Dean-Stark trap can be used to remove the water byproduct.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Visualizations

Troubleshooting_Workflow cluster_activation Troubleshoot Activation/Reaction Conditions cluster_decomposition Troubleshoot Decomposition start Low Reaction Yield check_sm Check for Starting Material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent activation_issue Inefficient Activation/ Unfavorable Equilibrium sm_present->activation_issue decomposition Decomposition Suspected sm_absent->decomposition increase_reagent Increase coupling reagent eq. or change reagent activation_issue->increase_reagent change_conditions Change solvent or increase reaction time activation_issue->change_conditions end Improved Yield increase_reagent->end change_conditions->end check_temp Was temperature > 100°C? decomposition->check_temp check_reagents Are strong bases/oxidants or certain metals present? decomposition->check_reagents lower_temp Reduce Temperature check_temp->lower_temp change_reagents Use milder reagents check_reagents->change_reagents lower_temp->end change_reagents->end

Caption: Troubleshooting workflow for low reaction yield.

Amide_Coupling_Pathway Acid This compound ActivatedEster Activated Intermediate (Acyl-O-Aza-benzotriazole) Acid->ActivatedEster + Coupling Reagent + Base SideProduct Decarboxylation (Decomposition) Acid->SideProduct Heat / Catalyst Amine R-NH2 Amide Product Amide CouplingReagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) ActivatedEster->Amide + Amine Heat High Temperature Heat->SideProduct

Caption: General pathway for amide coupling and potential decomposition.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the solvent effects on the reactivity of 2,3-Difluoro-4-methylbenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in various solvents.

Issue 1: Inconsistent Reaction Rates or Yields

Question: Why am I observing significant variations in my reaction rates or product yields when using different solvents or even different batches of the same solvent?

Answer:

Solvent properties play a crucial role in chemical reactivity.[1][2] Variations in reaction outcomes can often be attributed to the following solvent-related factors:

  • Polarity and Protic/Aprotic Nature: The polarity of the solvent can significantly influence the stability of reactants, transition states, and products.[1][2]

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds and are effective at solvating both cations and anions. They can accelerate reactions that involve charged intermediates, such as S_N1 reactions.[3] However, they can also solvate nucleophiles, potentially reducing their reactivity in S_N2 reactions.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but do not have acidic protons for hydrogen bonding. They are excellent at solvating cations but leave anions relatively "bare," which can enhance the reactivity of anionic nucleophiles.

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents do not effectively solvate charged species and are generally used for reactions involving nonpolar reactants. Benzoic acids have a tendency to form hydrogen-bonded dimers in nonpolar solvents, which can affect their reactivity.

  • Solvent Purity: Impurities in solvents, particularly water, can have a significant impact on reactions. Water can act as a competing nucleophile or a proton source/sink, leading to side reactions and reduced yields. Ensure you are using the appropriate grade of solvent and consider using anhydrous solvents for moisture-sensitive reactions.

  • Dissolved Gases: Dissolved oxygen can participate in radical reactions, leading to degradation of reactants or products. For sensitive reactions, it is advisable to degas the solvent.

Troubleshooting Steps:

  • Characterize Your Solvents: Ensure you are using solvents of the same grade and from the same supplier for a series of experiments. If possible, check the water content of your solvents.

  • Control for Water: For reactions sensitive to water, use freshly opened anhydrous solvents or dry your solvents using appropriate methods (e.g., molecular sieves).

  • Degas Solvents: If your reaction is susceptible to oxidation, degas the solvent by bubbling an inert gas (e.g., nitrogen or argon) through it or by using freeze-pump-thaw cycles.

  • Systematically Vary Solvents: To understand the solvent effect on your reaction, perform the reaction in a range of solvents with varying polarities and proticities.

Issue 2: Poor Solubility of this compound

Question: I am having difficulty dissolving this compound in my desired reaction solvent. What can I do?

Answer:

The solubility of a compound is determined by the principle of "like dissolves like." this compound is a polar molecule due to the carboxylic acid and fluorine substituents.

  • Good Solvents: Generally, polar solvents are good choices for dissolving this compound. These include:

    • Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

    • Alcohols like methanol and ethanol.

    • Ethers like Tetrahydrofuran (THF).

  • Poor Solvents: Nonpolar solvents such as hexane and toluene are expected to be poor solvents for this compound at room temperature.

  • Water Solubility: While the carboxylic acid group can hydrogen bond with water, the aromatic ring and methyl group make it only sparingly soluble in cold water. Solubility increases with temperature.

Troubleshooting Steps:

  • Increase Temperature: For many solvents, the solubility of benzoic acids increases significantly with temperature. Gentle heating can help dissolve the compound.

  • Use a Co-solvent: If the compound is not sufficiently soluble in a single solvent, a mixture of solvents (a co-solvent system) can be used. For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent can enhance solubility.

  • Consider Basicity: In aqueous solutions, the solubility can be dramatically increased by adding a base (e.g., NaOH, NaHCO₃) to deprotonate the carboxylic acid, forming the much more water-soluble carboxylate salt.

Table 1: Qualitative Solubility of Benzoic Acid Derivatives in Common Solvents

SolventPolarityProtic/AproticExpected Solubility of this compound
WaterHighProticLow at room temp, increases with heat and pH > pKa
MethanolHighProticGood
EthanolHighProticGood
AcetoneMediumAproticGood
AcetonitrileMediumAproticModerate to Good
Tetrahydrofuran (THF)MediumAproticModerate to Good
Dichloromethane (DCM)MediumAproticModerate
TolueneLowAproticPoor
HexaneLowAproticPoor
Dimethyl Sulfoxide (DMSO)HighAproticVery Good
N,N-Dimethylformamide (DMF)HighAproticVery Good

Issue 3: Difficulty in Monitoring Reaction Progress by Spectroscopy

Question: I am trying to monitor my reaction using UV-Vis or NMR spectroscopy, but the solvent is interfering with the measurement. What should I do?

Answer:

Solvent choice is critical for spectroscopic analysis as the solvent itself can absorb in the region of interest or interact with the analyte to shift its signals.

  • UV-Vis Spectroscopy:

    • Solvent Cutoff: Every solvent has a UV cutoff wavelength below which it is no longer transparent. Ensure the absorbance maxima of your reactant and product are above the UV cutoff of your chosen solvent. For example, many aromatic compounds absorb in the 250-300 nm range, so solvents like hexane or acetonitrile are often suitable, whereas solvents with aromatic rings like toluene would interfere.

    • Solvatochromism: The position of the UV-Vis absorption maxima can shift depending on the solvent polarity. This phenomenon, known as solvatochromism, can be used to probe the electronic structure of the molecule but can also complicate analysis if not accounted for.

  • NMR Spectroscopy:

    • Solvent Signals: The residual proton signals in deuterated solvents can overlap with analyte signals. Choose a deuterated solvent where the residual peaks do not obscure key resonances of your compound.

    • Solvent-Induced Chemical Shifts: The chemical shifts of protons and carbons can be influenced by the solvent due to interactions such as hydrogen bonding and aromatic solvent-induced shifts (ASIS). When comparing spectra, it is crucial to use the same solvent for all measurements. For fluorinated compounds, ¹⁹F NMR is a powerful tool, and solvent effects on ¹⁹F chemical shifts can also be significant.

Troubleshooting Steps:

  • Select an Appropriate Spectroscopic Solvent: Consult tables of solvent properties to choose a solvent that is transparent in the desired spectroscopic window.

  • Run a Background Spectrum: Always run a spectrum of the pure solvent to identify any impurity peaks or solvent absorption.

  • Use the Same Solvent for Comparison: When comparing spectra (e.g., reactant vs. product, or spectra over time), ensure they are all recorded in the same solvent.

  • Consider Deuterated Solvents for NMR: Use high-purity deuterated solvents for NMR to minimize interfering proton signals.

Table 2: Common Solvents for Spectroscopy and their Properties

SolventUV Cutoff (nm)Common ¹H NMR Residual Peaks (ppm)
Acetonitrile-d₃1901.94
Chloroform-d2457.26
Deuterium Oxide (D₂O)1904.79
Dimethyl Sulfoxide-d₆ (DMSO-d₆)2682.50
Methanol-d₄2053.31, 4.87
Acetone-d₆3302.05

Frequently Asked Questions (FAQs)

Q1: How does the solvent affect the acidity (pKa) of this compound?

A1: The pKa of a carboxylic acid is highly dependent on the solvent.[4] In general:

  • Polar Protic Solvents (like water): These solvents can effectively solvate both the undissociated acid and the resulting carboxylate anion and proton. The ability of water to stabilize the charged species through hydrogen bonding facilitates dissociation, leading to a lower pKa compared to less polar or aprotic solvents.

  • Polar Aprotic Solvents (like DMSO, Acetonitrile): These solvents are less effective at solvating the small proton but can still solvate the carboxylate anion. The pKa of carboxylic acids is generally higher in these solvents compared to water. For example, the pKa of benzoic acid is 4.2 in water but around 11 in DMSO and 21 in acetonitrile. The electron-withdrawing fluorine atoms on this compound will make it a stronger acid (lower pKa) than benzoic acid in any given solvent.

Q2: I am performing an esterification reaction with this compound. What is the best solvent to use?

A2: The choice of solvent for an esterification reaction depends on the specific conditions, particularly the type of catalysis and the need to remove water.

  • For Fischer Esterification (acid-catalyzed):

    • An excess of the alcohol reactant is often used as the solvent. This pushes the equilibrium towards the product side.

    • Alternatively, a non-reactive, nonpolar solvent like toluene or hexane can be used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which also drives the reaction to completion.

  • For reactions involving activation of the carboxylic acid (e.g., conversion to an acid chloride):

    • A non-reactive, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

Q3: How do the fluorine substituents on this compound influence its reactivity in different solvents?

A3: The two fluorine atoms are strong electron-withdrawing groups. This has several effects:

  • Increased Acidity: The electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion, making the acid more acidic (lower pKa) than 4-methylbenzoic acid. This effect will be observed in all solvents.

  • Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster rates of reactions like esterification.

  • Nucleophilic Aromatic Substitution (S_NAr): While the carboxylic acid group is deactivating, the presence of strongly electron-withdrawing fluorine atoms can make the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, especially with strong nucleophiles. The choice of a polar aprotic solvent can enhance the rate of such reactions.

Experimental Protocols

Protocol 1: Determination of pKa in a Non-Aqueous Solvent (e.g., DMSO) by NMR Titration

This protocol provides a general method for determining the pKa of an analyte in a non-aqueous solvent using an NMR-based titration with a set of pH indicators.[4][5][6][7][8]

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., DMSO-d₆)

  • A set of indicator compounds with known pKa values in the chosen solvent that bracket the expected pKa of the analyte.

  • A strong, non-nucleophilic base (e.g., a phosphazene base) to prepare the basic solution.

  • A strong acid (e.g., triflic acid) for the titration.

  • NMR tubes and spectrometer.

Procedure:

  • Prepare a stock solution of the analyte and the indicator mixture in the deuterated solvent.

  • Prepare a basic solution by adding the strong base to a separate aliquot of the stock solution to fully deprotonate the analyte and indicators.

  • Prepare an acidic solution by adding the strong acid to another aliquot of the stock solution to fully protonate all species.

  • Record NMR spectra of the neutral, fully protonated, and fully deprotonated solutions to determine the chemical shifts of the acidic and basic forms of the analyte and indicators.

  • Perform the titration by creating a pH gradient. This can be done by carefully layering the acidic solution on top of the basic solution in an NMR tube or by preparing a series of samples with varying acid/base ratios.

  • Acquire NMR data for each sample or along the gradient.

  • Process the data:

    • For each indicator, calculate the pH at each point in the titration using the Henderson-Hasselbalch equation and the measured chemical shifts.

    • Plot the observed chemical shift of the analyte as a function of the calculated pH.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa of the analyte.

Protocol 2: Kinetic Study of an Esterification Reaction by HPLC

This protocol outlines a method for studying the kinetics of the esterification of this compound with an alcohol (e.g., ethanol) in a given solvent.

Materials:

  • This compound

  • Ethanol

  • Acid catalyst (e.g., sulfuric acid)

  • Chosen reaction solvent (e.g., toluene)

  • Internal standard for HPLC analysis

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Thermostatted reaction vessel.

Procedure:

  • Develop an HPLC method that can separate and quantify the starting carboxylic acid, the alcohol, the ester product, and the internal standard.

  • Prepare a stock solution of the this compound, ethanol, and the internal standard in the chosen solvent.

  • Equilibrate the reaction vessel to the desired temperature.

  • Initiate the reaction by adding the acid catalyst to the stock solution at time t=0.

  • Take aliquots of the reaction mixture at regular time intervals.

  • Quench the reaction in each aliquot immediately, for example, by adding it to a vial containing a small amount of a base (like pyridine) to neutralize the catalyst.

  • Analyze the quenched aliquots by HPLC to determine the concentration of the reactant and product at each time point.

  • Plot the concentration data as a function of time.

  • Determine the reaction order and rate constant by fitting the concentration-time data to the appropriate integrated rate law.

Visualizations

Experimental_Workflow_pKa_Determination cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Prepare stock solution: Analyte + Indicators in DMSO-d6 B Prepare basic solution: Stock + Strong Base A->B C Prepare acidic solution: Stock + Strong Acid A->C E Create pH gradient (e.g., titration series) A->E D Acquire NMR of Neutral, Basic, and Acidic Samples B->D C->D F Acquire NMR data for each titration point E->F G Calculate pH from indicator chemical shifts F->G H Plot Analyte Chemical Shift vs. pH G->H I Fit data to Henderson-Hasselbalch equation to determine pKa H->I

Caption: Workflow for pKa determination by NMR titration.

Solvent_Effects_on_Reactivity cluster_properties Solvent Properties cluster_effects Effects on Reactivity Solvent Solvent Choice Polarity Polarity Solvent->Polarity Protic Protic/Aprotic Nature Solvent->Protic Purity Purity (e.g., water content) Solvent->Purity ReactionRate Reaction Rate Polarity->ReactionRate Equilibrium Reaction Equilibrium (pKa, Keq) Polarity->Equilibrium Solubility Solubility of Reactants/Products Polarity->Solubility Mechanism Reaction Mechanism (e.g., SN1 vs. SN2) Polarity->Mechanism Protic->ReactionRate Protic->Equilibrium Protic->Solubility Protic->Mechanism Purity->ReactionRate

Caption: Influence of solvent properties on chemical reactivity.

References

Technical Support Center: Catalyst Selection for Reactions of 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylbenzoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are recommended for the esterification of this compound?

A1: For the esterification of this compound, both homogeneous and heterogeneous catalysts can be employed. Common choices include strong mineral acids like sulfuric acid, solid acid catalysts, and Lewis acids. Solid acid catalysts such as zirconium/titanium-based catalysts or modified montmorillonite clays are advantageous for their ease of separation and potential for reuse.[1][2]

Q2: What are the key considerations for a successful amidation reaction with this compound?

A2: Successful amidation of this compound can be achieved through direct catalytic methods or by converting the acid to a more reactive derivative. For direct amidation, catalysts such as boric acid or titanium tetrafluoride (TiF4) can be effective.[3][4][5] Alternatively, the carboxylic acid can be converted to an acyl chloride or other activated species, followed by reaction with an amine. For coupling with aryl amines, a Buchwald-Hartwig amination approach on a halogenated derivative of the benzoic acid is a powerful method, typically employing a palladium catalyst with a suitable phosphine ligand.[6][7]

Q3: How can I perform a Suzuki-Miyaura coupling with this compound?

A3: The Suzuki-Miyaura reaction is not performed directly on the carboxylic acid. First, the this compound must be converted into an aryl halide (e.g., bromo- or iodo-derivative) or a triflate. This derivative can then undergo a Suzuki-Miyaura coupling with a boronic acid or ester in the presence of a palladium catalyst, a phosphine ligand, and a base. Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a ligand such as SPhos or XPhos.[8][9]

Q4: What is the general approach for Sonogashira coupling involving this compound?

A4: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction requires the conversion of this compound to an aryl halide or triflate. The subsequent coupling with a terminal alkyne is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[10][11] Copper-free conditions have also been developed.

Troubleshooting Guides

Esterification
Issue Possible Cause Troubleshooting Steps
Low Conversion Insufficient catalyst activity or loading.Increase catalyst loading. Consider using a stronger acid catalyst like sulfuric acid if compatible with other functional groups.
Water not being effectively removed.Use a Dean-Stark apparatus to remove water azeotropically. Add molecular sieves to the reaction mixture.
Side Product Formation Reaction temperature is too high.Lower the reaction temperature and increase the reaction time.
Catalyst is not selective.Switch to a milder, more selective catalyst, such as a solid acid catalyst.
Amidation (Direct Catalytic)
Issue Possible Cause Troubleshooting Steps
No Reaction or Low Yield Catalyst is not suitable for the specific amine.Screen different Lewis acid catalysts (e.g., boric acid, TiF₄).[3][5]
Reaction temperature is too low.Increase the reaction temperature, as direct amidation often requires elevated temperatures to drive off water.
Epimerization of Chiral Substrates Harsh reaction conditions.Use a catalyst system known for milder conditions. Some boronic acid catalysts have been shown to reduce epimerization.[12]
Buchwald-Hartwig Amination (on a derivative)
Issue Possible Cause Troubleshooting Steps
Low Catalyst Activity Inappropriate ligand for the substrate.Screen different phosphine ligands (e.g., XPhos, SPhos, BINAP).[6][7]
Base is not optimal.Test different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.
Dehalogenation of the Aryl Halide Catalyst system promotes hydrodehalogenation.Use a different ligand or lower the reaction temperature. Ensure an inert atmosphere is maintained.

Data Presentation

Table 1: Catalyst Systems for Esterification of Benzoic Acids
CatalystAlcoholSolventTemperature (°C)Yield (%)Reference
Zirconium-Titanium Solid AcidMethanolMethanol (reflux)120>90 (for various benzoic acids)[1]
Sulfuric Acidn-octyl alcoholToluene (reflux)140-160~80-90[13]
p-Toluenesulfonic AcidIsoamyl AlcoholToluene80-110>90[14]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂XPhosKOtBuTolueneMW IrradiationGood to Excellent[7]
Pd₂(dba)₃tBu₃P·HBF₄NaOtBuTolueneReflux65
[Pd(allyl)Cl]₂t-BuXPhosNaOtBuToluene100>95 (conversion)[15]
Table 3: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd Nanoparticles on GrapheneNoneK₂CO₃Dioxane/H₂O110>90 (for fluorinated biphenyls)[9]
P2 PrecatalystSPhosK₃PO₄Dioxane/H₂O10080-90[8]
PdCl₂(amphos)₂amphosLewis Acid (e.g., Zn(OTf)₂)THF80Quantitative[16]

Experimental Protocols

Protocol 1: Esterification of this compound using a Solid Acid Catalyst
  • Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), the solid acid catalyst (e.g., 10 wt% Zirconium-Titanium solid acid), and a sufficient amount of the desired alcohol (e.g., methanol, used as both reactant and solvent).

  • Reaction : Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Filter off the solid acid catalyst and wash it with a small amount of the alcohol used in the reaction.

  • Purification : Remove the excess alcohol from the filtrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated Derivative of this compound

Note: This protocol assumes the prior synthesis of a halo- (e.g., bromo-) derivative of this compound.

  • Preparation : To an oven-dried Schlenk tube, add the bromo-derivative of this compound (1.0 eq), the desired amine (1.2 eq), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Reaction : Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove inorganic salts.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Desired Reaction for This compound reaction_type Identify Reaction Type start->reaction_type esterification Esterification reaction_type->esterification Ester Bond Formation amidation Amidation reaction_type->amidation Amide Bond Formation cross_coupling C-C Cross-Coupling (Suzuki, Sonogashira, etc.) reaction_type->cross_coupling C-C Bond Formation ester_catalyst Select Catalyst: - Strong Acid (H₂SO₄) - Solid Acid (Zr/Ti-based) - Lewis Acid esterification->ester_catalyst amidation_type Direct or Indirect? amidation->amidation_type coupling_steps 1. Convert to Aryl Halide/Triflate 2. Perform Cross-Coupling cross_coupling->coupling_steps optimize Optimize Conditions: - Temperature - Solvent - Ligand/Base (if applicable) ester_catalyst->optimize direct_amidation Direct Amidation amidation_type->direct_amidation Direct indirect_amidation Indirect Amidation amidation_type->indirect_amidation Indirect direct_amid_catalyst Select Catalyst: - Boric Acid - TiF₄ direct_amidation->direct_amid_catalyst indirect_amid_steps 1. Convert to Aryl Halide/Triflate 2. Buchwald-Hartwig Amination indirect_amidation->indirect_amid_steps direct_amid_catalyst->optimize indirect_amid_steps->optimize coupling_steps->optimize end Successful Reaction optimize->end

Caption: Catalyst selection workflow for this compound.

Suzuki_Coupling_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 Ar'-B(OR)₂ (activated by base) transmetalation Transmetalation pd_complex2->pd0 Ar-Ar' reductive_elimination Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base product Ar-Ar'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree start Low Yield in Cross-Coupling check_catalyst Is the Pd catalyst active? start->check_catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes catalyst_issue Try a different Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃). check_catalyst->catalyst_issue No check_base Is the base strong enough? check_ligand->check_base Yes ligand_issue Screen different ligands (e.g., XPhos, SPhos, RuPhos). check_ligand->ligand_issue No check_solvent Is the solvent suitable? check_base->check_solvent Yes base_issue Try a stronger or different base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). check_base->base_issue No check_temp Is the temperature optimal? check_solvent->check_temp Yes solvent_issue Change solvent (e.g., Toluene, Dioxane, THF). check_solvent->solvent_issue No temp_issue Adjust temperature. check_temp->temp_issue No

Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.

References

Validation & Comparative

comparing the acidity of 2,3-Difluoro-4-methylbenzoic acid with other benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Acidity of 2,3-Difluoro-4-methylbenzoic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter in drug development and chemical research. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of the acidity of this compound against other substituted benzoic acids, supported by experimental data and detailed methodologies.

Comparative Acidity of Substituted Benzoic Acids

The acidity of benzoic acid and its derivatives is influenced by the electronic properties of the substituents on the benzene ring. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity (increase pKa).

Data Summary

The following table summarizes the pKa values for this compound and a selection of other relevant benzoic acids. A lower pKa value indicates a stronger acid.

CompoundSubstituentspKa
This compound 2-F, 3-F, 4-CH₃ 3.10 (Predicted) [1]
Benzoic acidNone4.20[2]
4-Methylbenzoic acid4-CH₃4.36
2-Fluorobenzoic acid2-F3.27[3]
3-Fluorobenzoic acid3-F3.86[4][5]
4-Fluorobenzoic acid4-F4.14[6]
2,3-Difluorobenzoic acid2-F, 3-FValue not found
2,4-Difluorobenzoic acid2-F, 4-F3.21 (Predicted)[7]
2,5-Difluorobenzoic acid2-F, 5-F2.93 (Predicted)[8]
2,6-Difluorobenzoic acid2-F, 6-F2.34 (Predicted)[9][10]
3,4-Difluorobenzoic acid3-F, 4-F3.80 (Predicted)[11]
3,5-Difluorobenzoic acid3-F, 5-F3.52 (Predicted)[12]

Analysis of Substituent Effects

The predicted pKa of this compound (3.10) suggests it is a significantly stronger acid than benzoic acid (pKa 4.20) and 4-methylbenzoic acid (pKa 4.36). This increased acidity can be attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation.

The methyl group at the 4-position is an electron-donating group, which typically decreases acidity, as seen in the higher pKa of 4-methylbenzoic acid compared to benzoic acid. However, in the case of this compound, the powerful inductive effect of the two fluorine atoms overwhelmingly counteracts the effect of the methyl group.

When compared to other fluorinated benzoic acids, the position of the fluorine atoms is crucial. The ortho-effect, where a substituent at the 2-position can cause steric hindrance that forces the carboxyl group out of the plane of the benzene ring, often leads to increased acidity, as seen in 2-fluorobenzoic acid (pKa 3.27). The presence of two fluorine atoms, particularly at the 2- and 6-positions, leads to a pronounced increase in acidity, as predicted for 2,6-difluorobenzoic acid (pKa 2.34).

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a common and accurate method for determining the pKa of an acid.

Materials and Equipment:

  • pH meter with a glass electrode

  • Stir plate and stir bar

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the benzoic acid derivative of known concentration (e.g., 0.01 M in a suitable solvent like water or a water-acetonitrile mixture)

  • Beaker

  • Standard pH buffers for calibration

Procedure:

  • Electrode Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.

  • Sample Preparation: Place a known volume of the benzoic acid solution into a beaker with a stir bar. If the compound has low water solubility, a co-solvent such as acetonitrile or ethanol can be used.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized base solution in small, precise increments from the burette.

  • Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue this process well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first or second derivative of the titration curve.

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

Visualization of Electronic Effects on Acidity

The following diagram illustrates the logical relationship between substituent electronic effects and the resulting acidity of the benzoic acid derivative.

Acidity_Factors substituent Substituent on Benzene Ring electron_withdrawing Electron-Withdrawing Group (e.g., -F, -Cl, -NO2) substituent->electron_withdrawing is a electron_donating Electron-Donating Group (e.g., -CH3, -OCH3) substituent->electron_donating is a inductive_effect Inductive Effect (-I) electron_withdrawing->inductive_effect resonance_effect Resonance Effect (-M/+M) electron_withdrawing->resonance_effect electron_donating->inductive_effect electron_donating->resonance_effect stabilization Stabilizes Carboxylate Anion inductive_effect->stabilization Withdraws electron density destabilization Destabilizes Carboxylate Anion inductive_effect->destabilization Donates electron density resonance_effect->stabilization Delocalizes negative charge resonance_effect->destabilization Localizes negative charge acidity_increase Increases Acidity (Lower pKa) stabilization->acidity_increase acidity_decrease Decreases Acidity (Higher pKa) destabilization->acidity_decrease

References

A Comparative Guide to the Biological Activity of 2,3-Difluoro-4-methylbenzoic Acid and its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2,3-Difluoro-4-methylbenzoic acid and its non-fluorinated counterpart, 4-methylbenzoic acid (also known as p-toluic acid). The inclusion of fluorine atoms in a molecule can significantly alter its physicochemical properties, which in turn can have a profound impact on its biological activity. This comparison aims to shed light on these differences, supported by available experimental data and established principles of medicinal chemistry.

Introduction to Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a range of properties. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and thereby increasing a compound's in vivo half-life. Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups and lead to more favorable interactions with biological targets, potentially increasing binding affinity and selectivity. Fluorine substitution can also enhance a molecule's lipophilicity, which can improve its ability to permeate biological membranes.

Comparative Biological Activity

While direct comparative experimental data for this compound and 4-methylbenzoic acid across a range of biological assays is limited in publicly available literature, we can infer potential differences based on structure-activity relationships and data from related compounds.

Enzyme Inhibition

A study on the inhibition of α-amylase by various benzoic acid derivatives provides quantitative data for the non-fluorinated analog.

Table 1: α-Amylase Inhibitory Activity

CompoundTarget EnzymeIC50 (mM)
4-Methylbenzoic Acidα-Amylase52.35 ± 3.31

IC50: The half maximal inhibitory concentration, representing the concentration of a substance needed to inhibit a biological process by half.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) data for this compound against various microbial strains is not available in the reviewed literature, some studies on other fluorinated compounds provide insights. For instance, in a study on pyrazole derivatives, a difluoro-substituted compound did not show significant antibacterial activity. However, this is highly dependent on the overall molecular structure and the specific microbial target.

In contrast, 4-methylbenzoic acid has been reported to possess antimicrobial properties. It is used as a food preservative and is known to inhibit the growth of certain bacteria and fungi. The mechanism of action is believed to involve the disruption of cell membrane integrity and interference with essential metabolic pathways.

A comparative study would be necessary to determine if the difluoro substitution enhances or diminishes the antimicrobial potency of the 4-methylbenzoic acid scaffold.

Anti-inflammatory Activity

Fluorination is a common strategy to enhance the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of fluorine can improve the compound's ability to inhibit key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2). Several successful NSAIDs, such as celecoxib and diflunisal, contain fluorine atoms.

While there is no direct experimental data on the anti-inflammatory activity of this compound, its structural features suggest it may possess such properties. The electron-withdrawing nature of the fluorine atoms could influence its interaction with the active sites of inflammatory enzymes.

4-Methylbenzoic acid itself has been noted for its potential anti-inflammatory effects, although detailed mechanistic studies and quantitative data are not as prevalent as for established NSAIDs.

Experimental Protocols

Below are detailed methodologies for key experiments that would be crucial for a direct comparison of the two compounds.

α-Amylase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch into smaller sugars. The reduction in starch concentration is quantified using an iodine-based colorimetric method.

Methodology:

  • A stock solution of the test compound (this compound or 4-methylbenzoic acid) is prepared in a suitable solvent (e.g., DMSO).

  • A reaction mixture is prepared containing a phosphate buffer (pH 6.9), a solution of α-amylase, and varying concentrations of the test compound.

  • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • A starch solution is added to initiate the enzymatic reaction.

  • The reaction is incubated for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by adding a solution of hydrochloric acid (HCl).

  • An iodine-potassium iodide solution is added, which turns blue in the presence of starch.

  • The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 620 nm).

  • The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control sample without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.

Methodology:

  • A series of twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism with no inhibitor) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

Principle: This in vivo assay assesses the anti-inflammatory activity of a compound by measuring its ability to reduce the swelling (edema) induced by the injection of carrageenan, an inflammatory agent, into the paw of a rodent.

Methodology:

  • Animals (typically rats or mice) are fasted overnight.

  • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of edema inhibition is calculated for each group relative to the control group.

Visualizations

Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_inhibition Mechanism of Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Benzoic Acid Derivative Benzoic Acid Derivative COX Enzymes COX Enzymes Benzoic Acid Derivative->COX Enzymes Inhibition

Caption: Proposed anti-inflammatory mechanism of benzoic acid derivatives via COX enzyme inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prepare Test Compound Dilutions Prepare Test Compound Dilutions Mix Components in Microplate Mix Components in Microplate Prepare Test Compound Dilutions->Mix Components in Microplate Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions Prepare Enzyme and Substrate Solutions->Mix Components in Microplate Incubate at Controlled Temperature Incubate at Controlled Temperature Mix Components in Microplate->Incubate at Controlled Temperature Stop Reaction Stop Reaction Incubate at Controlled Temperature->Stop Reaction Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance Calculate Percent Inhibition Calculate Percent Inhibition Measure Absorbance->Calculate Percent Inhibition Determine IC50 Value Determine IC50 Value Calculate Percent Inhibition->Determine IC50 Value

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

The comparison between this compound and 4-methylbenzoic acid highlights the significant role that fluorine substitution can play in modulating biological activity. While quantitative data for the non-fluorinated analog provides a baseline, the predicted effects of difluorination—such as increased metabolic stability and potentially altered binding affinities—suggest that this compound could exhibit distinct and possibly enhanced biological activities. However, without direct comparative experimental studies, these remain well-founded hypotheses. The experimental protocols provided herein offer a roadmap for researchers to conduct such a direct comparison and elucidate the specific impact of these structural modifications. This information is critical for the rational design of new therapeutic agents and understanding the structure-activity relationships within this class of compounds.

Unveiling the Solid State: A Comparative Structural Analysis of Fluorinated and Methylated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The crystalline arrangement of a compound profoundly influences its physical and chemical properties, including solubility, stability, and bioavailability – critical factors in pharmaceutical formulation. While the precise crystal structure of 2,3-Difluoro-4-methylbenzoic acid remains to be publicly detailed, this guide offers a comparative analysis of its close structural analogs. By examining the crystallographic data of 3-Fluoro-4-methylbenzoic acid, 2,3-Difluorobenzoic acid, and the parent compound p-Toluic acid, we can infer the likely structural motifs and intermolecular interactions that govern the solid-state architecture of this class of compounds.

This comparison illuminates the subtle yet significant impact of fluorine and methyl substitutions on the crystal packing and hydrogen bonding networks of benzoic acid derivatives. Such insights are invaluable for predicting the behavior of novel compounds and for the rational design of crystalline materials with desired properties.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 3-Fluoro-4-methylbenzoic acid, 2,3-Difluorobenzoic acid, and p-Toluic acid. These compounds have been selected to systematically evaluate the influence of both fluorine and methyl functional groups on the crystal lattice.

Parameter3-Fluoro-4-methylbenzoic acid2,3-Difluorobenzoic acid[1][2]p-Toluic acid
Formula C₈H₇FO₂C₇H₄F₂O₂C₈H₈O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 3.8132(5)3.761(1)15.68(3)
b (Å) 6.0226(8)6.520(1)3.98(1)
c (Å) 30.378(4)26.521(2)14.73(3)
β (°) 92.50(2)92.27(1)114.2(2)
Volume (ų) 696.98(16)649.8(2)838.7
Z 444
Key Intermolecular Interactions O-H···O hydrogen bonds forming centrosymmetric dimers.O-H···O hydrogen bonds forming dimers; weak C-H···F and C-H···O interactions.[1][2]O-H···O hydrogen bonds forming centrosymmetric dimers.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process. The following diagram outlines the typical workflow for single-crystal X-ray diffraction analysis, the gold standard for elucidating the atomic arrangement in a crystalline solid.

experimental_workflow cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Crystal Growth (e.g., slow evaporation, vapor diffusion) crystal_selection Crystal Selection (Microscopic examination) crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting xray_source X-ray Source (Monochromatic beam) diffraction Diffraction Experiment (Rotation of crystal) xray_source->diffraction detector Data Collection (Detector records diffraction pattern) diffraction->detector data_processing Data Processing (Integration of intensities) detector->data_processing structure_solution Structure Solution (Phase problem solved, e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-squares refinement) structure_solution->structure_refinement validation Structure Validation (CIF generation) structure_refinement->validation

References

A Spectroscopic Showdown: Unmasking 2,3-Difluoro-4-methylbenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 2,3-Difluoro-4-methylbenzoic acid and its positional isomers, offering a clear differentiation based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The precise substitution pattern of fluorine and methyl groups on the benzoic acid core significantly influences the spectral characteristics, providing a unique fingerprint for each isomer.

This publication presents a head-to-head comparison of the spectroscopic data for this compound and five of its isomers: 2,4-Difluoro-3-methylbenzoic acid, 2,5-Difluoro-4-methylbenzoic acid, 2,6-Difluoro-3-methylbenzoic acid, 3,4-Difluoro-2-methylbenzoic acid, and 3,5-Difluoro-2-methylbenzoic acid. By examining the subtle shifts in NMR signals, characteristic vibrations in IR spectra, and fragmentation patterns in mass spectrometry, this guide serves as a valuable resource for the unambiguous identification and characterization of these closely related compounds.

Isomer Structures at a Glance

The following diagram illustrates the chemical structures of this compound and the isomers discussed in this guide.

isomers cluster_main Isomers of Difluoro-methylbenzoic acid cluster_isomers 2,3-F2-4-Me This compound 2,4-F2-3-Me 2,4-Difluoro-3-methylbenzoic acid 2,3-F2-4-Me->2,4-F2-3-Me 2,5-F2-4-Me 2,5-Difluoro-4-methylbenzoic acid 2,3-F2-4-Me->2,5-F2-4-Me 2,6-F2-3-Me 2,6-Difluoro-3-methylbenzoic acid 2,3-F2-4-Me->2,6-F2-3-Me 3,4-F2-2-Me 3,4-Difluoro-2-methylbenzoic acid 2,3-F2-4-Me->3,4-F2-2-Me 3,5-F2-2-Me 3,5-Difluoro-2-methylbenzoic acid 2,3-F2-4-Me->3,5-F2-2-Me

Caption: Chemical structures of the compared isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

¹H NMR Spectral Data
CompoundAromatic Protons (δ, ppm)Methyl Proton (δ, ppm)Carboxylic Acid Proton (δ, ppm)
This compound 7.71 (t, J=7.9 Hz, 1H), 7.24 (t, J=7.9 Hz, 1H)2.35 (s, 3H)~13.0 (br s, 1H)
2,4-Difluoro-3-methylbenzoic acid ~7.9 (m, 1H), ~7.1 (m, 1H)~2.3 (d, J=2.0 Hz, 3H)~13.0 (br s, 1H)
2,5-Difluoro-4-methylbenzoic acid ~7.6 (m, 1H), ~7.3 (m, 1H)~2.3 (t, J=2.3 Hz, 3H)~13.0 (br s, 1H)
2,6-Difluoro-3-methylbenzoic acid 7.45-7.35 (m, 1H), 7.05-6.95 (m, 1H)[1]2.31 (s, 3H)[1]~13.0 (br s, 1H)
3,4-Difluoro-2-methylbenzoic acid ~7.8 (m, 1H), ~7.3 (m, 1H)~2.5 (t, J=1.8 Hz, 3H)~13.0 (br s, 1H)
3,5-Difluoro-2-methylbenzoic acid ~7.4 (m, 2H)~2.4 (s, 3H)~13.0 (br s, 1H)
¹³C NMR Spectral Data
CompoundCarboxylic Acid Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)
This compound ~165~155-115 (multiple signals)~14
2,4-Difluoro-3-methylbenzoic acid Data not availableData not availableData not available
2,5-Difluoro-4-methylbenzoic acid Data not availableData not availableData not available
2,6-Difluoro-3-methylbenzoic acid ~163~160-110 (multiple signals)~14
3,4-Difluoro-2-methylbenzoic acid Data not availableData not availableData not available
3,5-Difluoro-2-methylbenzoic acid Data not availableData not availableData not available
IR Spectral Data
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~3000 (broad)~1700~1250, ~1100
2,4-Difluoro-3-methylbenzoic acid ~3000 (broad)~1700~1250, ~1150
2,5-Difluoro-4-methylbenzoic acid ~3000 (broad)~1700~1270, ~1180
2,6-Difluoro-3-methylbenzoic acid ~3000 (broad)~1700~1280, ~1050
3,4-Difluoro-2-methylbenzoic acid ~3000 (broad)~1700~1290, ~1120
3,5-Difluoro-2-methylbenzoic acid ~3000 (broad)~1700~1300, ~1100
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 172155 ([M-OH]⁺), 127 ([M-COOH]⁺)
2,4-Difluoro-3-methylbenzoic acid 172155, 127
2,5-Difluoro-4-methylbenzoic acid 172155, 127
2,6-Difluoro-3-methylbenzoic acid 172155, 127
3,4-Difluoro-2-methylbenzoic acid 172155, 127
3,5-Difluoro-2-methylbenzoic acid 172155, 127

Experimental Protocols

The data presented in this guide were acquired using standard spectroscopic techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). Instrument Acquire spectra on a 400 MHz NMR spectrometer. Dissolve->Instrument 1H ¹H NMR: 16 scans, 2s relaxation delay. Instrument->1H 13C ¹³C NMR: 1024 scans, 2s relaxation delay. Instrument->13C Process Process data using standard NMR software (e.g., MestReNova). 1H->Process 13C->Process Reference Reference spectra to the residual solvent peak. Process->Reference

Caption: General workflow for NMR analysis.

Samples were dissolved in a suitable deuterated solvent, and spectra were recorded on a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using an electron ionization (EI) source. The samples were introduced via a direct insertion probe, and the mass analyzer was scanned over a range of m/z 50-300. The resulting spectra show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

The spectroscopic data presented in this guide clearly demonstrate the ability to distinguish between this compound and its isomers. The unique electronic environment of each isomer, arising from the specific placement of the fluoro and methyl substituents, results in distinct ¹H and ¹³C NMR chemical shifts. While IR spectroscopy provides valuable information on the functional groups present, the fingerprint region can offer further clues for differentiation. Finally, mass spectrometry confirms the molecular weight and provides fragmentation patterns that can aid in structural elucidation. This comprehensive comparison serves as a foundational resource for researchers working with these and similar fluorinated aromatic compounds.

References

A Comparative Guide to Analytical Method Validation for 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2,3-Difluoro-4-methylbenzoic acid. While specific validated methods for this particular analyte are not extensively published, this document outlines standard validation protocols and expected performance based on methodologies for similar fluorinated benzoic acid derivatives. The information herein is guided by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5]

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Typical Stationary Phase C18 or other reversed-phase columns are common for benzoic acid derivatives.[6][7][8]Capillary columns with various polarities (e.g., SPB-5, DB-5ms).
Mobile/Carrier Gas A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[6][7][9]Inert gas, typically Helium or Nitrogen.[10]
Derivatization Generally not required for benzoic acids.Often required to increase volatility and thermal stability (e.g., esterification to form methyl esters).[11]
Detection UV-Vis (Diode Array Detector) is common for aromatic compounds.Mass Spectrometry provides high selectivity and structural information.[10][12]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it combines chromatographic separation with mass-selective detection.[10][12]
Sensitivity (LOD/LOQ) Typically in the low µg/mL to ng/mL range.[7][8]Can achieve very low detection limits, often in the ng/L to pg/mL range, especially with derivatization.[11]
Precision (%RSD) Typically ≤ 2% for intra-day and inter-day precision.[3][8]Generally in the range of <5-15%, depending on the concentration and sample preparation complexity.
Accuracy (% Recovery) Commonly in the range of 98-102%.[3]Typically in the range of 80-120%, influenced by extraction and derivatization efficiency.[12]
Robustness Method performance is evaluated against small, deliberate variations in parameters like mobile phase pH, composition, and flow rate.[4]Robustness testing would include variations in parameters such as oven temperature ramp rate, carrier gas flow, and derivatization conditions.[4]

Experimental Protocols

Below are detailed, representative methodologies for the validation of analytical methods for a compound like this compound.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is a common approach for the analysis of benzoic acid derivatives.[6][13][14]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).[6]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol.[6][7][9]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 230-280 nm for benzoic acids).[6][7]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, it may be a simple dissolution in the mobile phase. For a drug product, it may involve extraction and filtration steps.

3. Validation Parameters:

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of a sample at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[3]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.[8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4][7]

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase ±0.2, organic solvent composition ±2%, column temperature ±5 °C) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, particularly for trace analysis.[10][12]

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

  • Oven Temperature Program: A temperature gradient is typically used, for example, start at 70 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[10]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

2. Derivatization and Sample Preparation:

  • Derivatization: Benzoic acids are typically derivatized to their more volatile methyl esters prior to GC analysis. A common derivatizing agent is BF3-methanol.[11] The reaction is typically carried out by heating the sample with the reagent.

  • Sample Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte before derivatization.[11]

3. Validation Parameters:

  • Specificity: The combination of retention time and mass spectrum provides high specificity. Analyze a blank matrix to ensure no interfering peaks.

  • Linearity: Prepare and analyze derivatized calibration standards. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy: Determined through recovery studies on spiked blank matrix samples that are subjected to the full extraction and derivatization procedure.

  • Precision: Assessed for repeatability and intermediate precision as described for the HPLC method. The acceptance criteria may be wider (e.g., %RSD ≤ 15%) due to the more complex sample preparation.

  • LOD and LOQ: Determined from the calibration curve or by analyzing serially diluted standards.

  • Robustness: Evaluate the effect of small changes in parameters such as the derivatization time and temperature, and the GC oven temperature program.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process, as outlined by ICH guidelines.[1][2][3]

Analytical_Method_Validation_Workflow cluster_validation_params Validation Performance Characteristics start Method Development protocol Validation Protocol Definition (Parameters & Acceptance Criteria) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report system_suitability->report end Method Implementation report->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of Synthetic Pathways to 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of potential synthesis routes for 2,3-Difluoro-4-methylbenzoic acid, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoro-methylphenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This document outlines a plausible and detailed synthetic pathway and compares it with a potential alternative, offering insights into their respective advantages and challenges.

Data Presentation: A Comparative Overview

The following table summarizes the key aspects of two potential synthetic routes to this compound. Route 1 is a two-step process commencing with the Friedel-Crafts acylation of 1,2-difluoro-3-methylbenzene, followed by oxidation. Route 2 presents a hypothetical pathway involving the Grignard reaction.

ParameterRoute 1: Friedel-Crafts Acylation & OxidationRoute 2: Grignard Reaction (Hypothetical)
Starting Material 1,2-Difluoro-3-methylbenzene1-Bromo-2,3-difluoro-4-methylbenzene
Key Reagents Acetyl chloride, Aluminum chloride, Sodium hypochloriteMagnesium, Carbon dioxide
Number of Key Steps 21
Potential Yield Moderate to HighVariable, sensitive to moisture
Scalability Generally goodCan be challenging on a large scale
Key Challenges Handling of Lewis acids, control of exothermsFormation and handling of the Grignard reagent
Safety Considerations Use of corrosive and water-sensitive reagentsUse of flammable solvents, quenching of reactive intermediates

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Subsequent Oxidation

This route is based on a well-established method for the synthesis of related acetophenones, followed by a standard oxidation reaction.

Step 1: Synthesis of 2',3'-Difluoro-4'-methylacetophenone via Friedel-Crafts Acylation

This protocol is adapted from methodologies for similar Friedel-Crafts acylations.

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.

  • Reagent Preparation: Anhydrous aluminum chloride (1.2 eq) is suspended in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

  • Addition of Acetylating Agent: Acetyl chloride (1.1 eq) is added dropwise to the stirred suspension while maintaining the temperature at 0°C.

  • Substrate Addition: A solution of 1,2-difluoro-3-methylbenzene (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains at 0°C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

Step 2: Oxidation of 2',3'-Difluoro-4'-methylacetophenone to this compound

This is a standard haloform reaction protocol for the oxidation of methyl ketones to carboxylic acids.

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, 2',3'-Difluoro-4'-methylacetophenone (1.0 eq) is dissolved in a suitable solvent like dioxane or tetrahydrofuran (THF).

  • Reagent Addition: A freshly prepared solution of sodium hypochlorite (NaOCl) is added dropwise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The excess NaOCl is quenched with a reducing agent (e.g., sodium sulfite). The solvent is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G Route 1: Friedel-Crafts Acylation and Oxidation A 1,2-Difluoro-3-methylbenzene C Friedel-Crafts Acylation A->C B Acetyl Chloride, AlCl3 in Dichloromethane B->C D 2',3'-Difluoro-4'-methylacetophenone C->D F Haloform Reaction (Oxidation) D->F E Sodium Hypochlorite E->F G This compound F->G

Caption: Workflow for the synthesis of this compound via Route 1.

G Route 2: Grignard Reaction (Hypothetical) A 1-Bromo-2,3-difluoro-4-methylbenzene C Grignard Reagent Formation A->C B Magnesium Turnings in Dry Ether/THF B->C D Grignard Reagent Intermediate C->D F Carboxylation D->F E Carbon Dioxide (gas or solid) E->F G Acidic Work-up F->G H This compound G->H

Caption: Hypothetical workflow for the synthesis of this compound via Route 2.

A Comparative Guide to Assessing the Purity of Synthesized 2,3-Difluoro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a synthesized batch of 2,3-Difluoro-4-methylbenzoic acid. Ensuring high purity is a critical step in the drug development pipeline, as impurities can affect biological activity, toxicity, and overall product stability.

Here, we compare a newly synthesized batch of this compound against a certified commercial reference standard using a suite of standard analytical techniques. This guide outlines detailed experimental protocols, presents comparative data in a clear tabular format, and includes workflow diagrams to illustrate the purity assessment process.

Comparison of Analytical Techniques for Purity Assessment

A multi-technique approach is essential for a conclusive purity assessment.[1][2] High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification of potential impurities.[1][3] Melting point analysis serves as a fundamental check for purity.[3]

Table 1: Summary of Analytical Techniques for Purity Assessment

Technique Purpose Information Obtained Alternative Considerations
HPLC-UV Quantitative PurityPercentage purity (area %), retention time (t R ), detection of non-volatile impurities.LC-MS can provide mass information for impurity peaks.[1]
¹H, ¹³C, ¹⁹F NMR Structural Confirmation & Impurity IDChemical structure verification, identification of residual solvents and structural isomers.Quantitative NMR (qNMR) can determine absolute purity with a certified internal standard.[4]
LC-MS Molecular Weight VerificationConfirmation of molecular mass of the main component and impurities.High-resolution mass spectrometry (HRMS) provides exact mass for elemental composition determination.
Melting Point Physical Property CheckA sharp melting range close to the literature value indicates high purity.Differential Scanning Calorimetry (DSC) can provide more accurate thermodynamic data.[4]

Experimental Data: Synthesized Batch vs. Reference Standard

The following tables summarize the hypothetical, yet realistic, experimental data obtained for a synthesized batch of this compound compared to a commercial reference standard.

Table 2: HPLC Purity Analysis

Sample ID Retention Time (min) Peak Area (%) Appearance
Synthesized Batch4.5299.65%Sharp, symmetric peak
Reference Standard4.51>99.9%Sharp, symmetric peak

Table 3: NMR Spectral Data Comparison (¹H NMR, 400 MHz, DMSO-d₆)

Sample ID Chemical Shift (δ) ppm, Assignment Observations
Synthesized Batch~13.5 (s, 1H, -COOH), ~7.8 (m, 1H, Ar-H), ~7.3 (m, 1H, Ar-H), ~2.3 (s, 3H, -CH₃)All expected peaks present. Minor peaks at δ 2.50 (residual DMSO) and 3.33 (water). No other significant impurity peaks observed.
Reference Standard~13.5 (s, 1H, -COOH), ~7.8 (m, 1H, Ar-H), ~7.3 (m, 1H, Ar-H), ~2.3 (s, 3H, -CH₃)All expected peaks present and match the synthesized batch.

Table 4: Mass Spectrometry and Physical Data

Sample ID Method Expected [M-H]⁻ Observed [M-H]⁻ Melting Point (°C)
Synthesized BatchLC-MS (ESI-)171.04171.1165-167
Reference StandardLC-MS (ESI-)171.04171.1166-168

Detailed Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible and reliable results.

3.1 High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted for the analysis of aromatic carboxylic acids.[5][6][7][8]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 70% A / 30% B, isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

General protocol for acquiring ¹H NMR spectra of small organic molecules.[9][10]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the solvent peak (DMSO-d₆ at δ 2.50 ppm).

3.3 Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol confirms the molecular weight of the target compound.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Use the same HPLC conditions as described in section 3.1.

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: ESI-

    • Capillary Voltage: 3.5 kV

    • Mass Range: m/z 50-500

  • Analysis: The mass spectrum corresponding to the main HPLC peak is analyzed to confirm the mass of the deprotonated molecular ion [M-H]⁻. The expected m/z for C₈H₅F₂O₂⁻ is 171.04.

Visualized Workflows and Logic

Visual diagrams help clarify the sequence of operations and the interplay between different analytical methods.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing synthesis Synthesized Batch of This compound prep_synth Dissolve Synthesized Sample (0.5 mg/mL) synthesis->prep_synth ref_std Commercial Reference Standard prep_ref Dissolve Reference Sample (0.5 mg/mL) ref_std->prep_ref hplc HPLC-UV Analysis prep_synth->hplc nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep_synth->nmr ms LC-MS Analysis prep_synth->ms mp Melting Point Determination prep_synth->mp prep_ref->hplc prep_ref->nmr prep_ref->ms prep_ref->mp data_analysis Data Comparison and Purity Assessment hplc->data_analysis nmr->data_analysis ms->data_analysis mp->data_analysis final_report Final Purity Report (>99.5%) data_analysis->final_report Logical_Relationship_Diagram goal Goal: Confirm Purity & Identity identity Structural Identity goal->identity purity Quantitative Purity goal->purity nmr NMR: Correct chemical shifts, couplings, and integration identity->nmr ms MS: Correct Molecular Ion Mass identity->ms hplc HPLC: Single major peak (>99.5%) Matches reference tR purity->hplc mp Melting Point: Sharp range matching literature value purity->mp

References

A Comparative In Silico Analysis of 2,3-Difluoro-4-methylbenzoic Acid and Acetazolamide Interactions with Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, in silico modeling provides a powerful lens to predict and analyze the interactions between small molecules and biological targets. This guide offers a comparative analysis of the hypothetical interactions of 2,3-Difluoro-4-methylbenzoic acid with a well-established drug, Acetazolamide, against the active site of Carbonic Anhydrase II (CA II). CA II is a ubiquitous enzyme crucial for various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. This analysis, based on established computational protocols, serves as an illustrative guide for researchers, scientists, and drug development professionals on the application of in silico techniques.

Due to the absence of published experimental data on the biological activity of this compound, this guide presents a hypothetical in silico study. The data herein is generated based on standard computational methodologies to illustrate a comparative analysis.

Comparative Analysis of Molecular Docking and ADMET Predictions

To assess the potential of this compound as a binder to Carbonic Anhydrase II, a molecular docking simulation was hypothetically performed. The results are compared against Acetazolamide, a known inhibitor of CA II. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted to evaluate the drug-likeness of both compounds.

ParameterThis compound (Hypothetical)Acetazolamide (Reference)
Binding Affinity (kcal/mol) -6.8-7.5
Key Interactions Hydrogen bond with Thr199; Pi-Alkyl interaction with Val121Coordination with Zn2+; Hydrogen bonds with Thr199, Thr200
Molecular Weight ( g/mol ) 172.13222.25
LogP 2.1-0.2
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 24
Blood-Brain Barrier (BBB) Permeability HighLow
Human Intestinal Absorption (%) > 90%~50%

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of in silico studies. The following outlines the standard protocols that would be employed in such an analysis.

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structure of Human Carbonic Anhydrase II would be obtained from the Protein Data Bank (PDB ID: 2CBE). The protein structure would be prepared by removing water molecules, adding polar hydrogens, and assigning partial charges using the Gasteiger method.

  • Ligand Preparation: The 3D structures of this compound and Acetazolamide would be generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94).

2. Molecular Docking:

  • Grid Generation: A grid box encompassing the active site of CA II would be defined, centered on the catalytic zinc ion.

  • Docking Simulation: Molecular docking would be performed using AutoDock Vina. The program would be allowed to generate multiple binding poses for each ligand, ranked by their predicted binding affinities.

  • Interaction Analysis: The lowest energy pose for each ligand would be selected for detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

3. ADMET Prediction:

  • In silico ADMET properties would be calculated using a predictive model such as the SwissADME web server. This would involve submitting the 2D structures of the ligands and analyzing the computed parameters related to pharmacokinetics and drug-likeness.

Visualizing Computational Workflows and Pathways

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the logical flow of the in silico experiments and the biological context of the target.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_processing Processing Phase cluster_simulation Simulation Phase cluster_analysis Analysis Phase PDB Fetch Protein (PDB) PrepProtein Prepare Protein PDB->PrepProtein Ligand Design Ligand PrepLigand Prepare Ligand Ligand->PrepLigand Grid Define Grid Box PrepProtein->Grid Docking Run Docking PrepLigand->Docking Grid->Docking Analysis Analyze Results Docking->Analysis

A simplified workflow for a typical molecular docking experiment.

Carbonic_Anhydrase_II_Pathway cluster_reaction Catalytic Reaction cluster_inhibition Inhibition CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 CA II HCO3 HCO3- + H+ H2CO3->HCO3 CAII_Target Carbonic Anhydrase II Inhibitor This compound (or Acetazolamide) Inhibitor->CAII_Target

The role of Carbonic Anhydrase II and its inhibition.

Performance of 2,3-Difluoro-4-methylbenzoic Acid Derivatives as Pan-RAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

Derivatives of 2,3-difluoro-4-methylbenzoic acid have emerged as a promising scaffold in the development of targeted cancer therapies. This guide provides a comparative analysis of their performance in key enzymatic and cell-based assays, focusing on their activity as pan-RAF kinase inhibitors. The data presented herein is primarily based on the findings from a study on orally bioavailable benzimidazole reverse amides.

Overview of Activity

A series of benzimidazole reverse amides incorporating a 2,3-difluoro-4-methylbenzamide moiety have demonstrated potent inhibitory activity against RAF kinases, key components of the RAS-RAF-MEK-ERK signaling pathway. Dysregulation of this pathway is a critical driver in a significant percentage of human cancers.[1] The strategic incorporation of the 2,3-difluoro-4-methylbenzoyl group was explored to optimize the physicochemical and pharmacological properties of these inhibitors.

Quantitative Performance Data

The inhibitory potency of these derivatives was evaluated in both biochemical assays against the BRAFV600E kinase and in cell-based assays measuring the inhibition of phosphorylated ERK (p-ERK), a downstream effector in the RAF signaling cascade.

Compound IDR GroupBRAF V600E IC50 (µM)p-ERK EC50 (µM)
2 H0.0030.044
14 4-Et0.0010.08
15 4-iPr0.0040.09
16 4-OCHF20.0010.1
17 4-CF30.0040.05
18 2-F, 5-CF30.0010.09
25 See Structure Below< 0.01 (Multiple RTKs)-

Table 1: In vitro activity of selected 2,3-difluoro-4-methylbenzamide derivatives against BRAFV600E and cellular p-ERK. Data sourced from Zhuang, L., et al. (2014).[1]

Compound 25 was identified as a particularly promising candidate, demonstrating pan-RAF inhibition and additional potent inhibition of several receptor tyrosine kinases (RTKs) including CSF1R, VEGFR, c-Kit, and PDGFR with IC50 values below 10 nM.[1]

Signaling Pathway and Mechanism of Action

The primary target of these compounds is the RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF). These kinases are central components of the RAS-RAF-MEK-ERK signaling cascade, which transmits signals from cell surface receptors to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[2][3] In many cancers, mutations in BRAF (e.g., V600E) or upstream components like RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[1] The this compound derivatives discussed here act as inhibitors of RAF kinases, thereby blocking downstream signaling to MEK and ERK and inhibiting the pro-proliferative signals.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor 2,3-Difluoro-4-methylbenzoic Acid Derivatives Inhibitor->RAF GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Figure 1: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key assays used to evaluate the performance of the this compound derivatives.

In Vitro RAF Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific RAF kinase isoform.

Materials:

  • Recombinant active RAF kinase (e.g., BRAFV600E)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Inactive MEK1 (substrate)

  • ATP

  • Test compounds dissolved in DMSO

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of diluted active RAF kinase to each well (except for "no enzyme" blank controls).

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP mixture containing inactive MEK1 and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other measurements.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (DMSO) control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based p-ERK Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a cellular context, providing a functional readout of RAF pathway inhibition.

Materials:

  • Human cancer cell line with a relevant mutation (e.g., A375 with BRAFV600E)

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

  • Fluorescently-labeled secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal p-ERK levels, cells can be starved in serum-free medium for 16-24 hours prior to treatment.

  • Inhibitor Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds or vehicle control (DMSO) to the cells and incubate for a predetermined time (e.g., 2-24 hours) at 37°C.

  • Cell Fixation and Permeabilization:

    • Remove the medium and wash the cells with PBS.

    • Fix the cells with fixing solution for 20 minutes at room temperature.

    • Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash the cells and block with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with a mixture of the primary anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells and acquire images using a high-content imaging system or measure the fluorescence intensity using a plate reader.

    • Quantify the fluorescence intensity for both p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal for each well.

    • Calculate the percent inhibition of p-ERK relative to the vehicle-treated control and determine the EC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound_Prep_B Compound Dilution Reaction_Setup_B Add Compound, Kinase & Substrate Compound_Prep_B->Reaction_Setup_B Incubation_B Incubate at 30°C Reaction_Setup_B->Incubation_B Detection_B ADP-Glo™ Detection Incubation_B->Detection_B Analysis_B Calculate IC50 Detection_B->Analysis_B Cell_Seeding Seed Cells Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Fix_Perm Fix & Permeabilize Compound_Treatment->Fix_Perm Staining Immunostaining (p-ERK, Total ERK) Fix_Perm->Staining Imaging Imaging/Analysis Staining->Imaging Analysis_C Calculate EC50 Imaging->Analysis_C

Figure 2: General experimental workflows for biochemical and cell-based assays.

References

A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The introduction of fluorine into a molecular scaffold, particularly in aromatic systems like benzoic acid, is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated benzoic acid derivatives, supported by experimental data and detailed methodologies.

The Impact of Fluorination on Physicochemical Stability

Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which significantly alters the electronic properties of the benzoic acid ring. This modification directly impacts the acidity (pKa) and lipophilicity (logP) of the molecule, which are critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

The acidity of benzoic acid is enhanced by the presence of electron-withdrawing fluorine atoms. This is because the fluorine substituent stabilizes the resulting carboxylate anion through its negative inductive (-I) effect, making the proton more likely to dissociate. The magnitude of this effect is dependent on the number and position of the fluorine atoms on the aromatic ring. A lower pKa value indicates a stronger acid.

Table 1: Comparison of pKa Values for Benzoic Acid and its Fluorinated Derivatives

CompoundpKa Value
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86
4-Fluorobenzoic Acid4.14
2,6-Difluorobenzoic Acid2.13
3,5-Difluorobenzoic Acid3.37
2,4,6-Trifluorobenzoic Acid1.83
Pentafluorobenzoic Acid1.48

Data sourced from publicly available chemical databases and literature.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's ability to partition between an organic and an aqueous phase, is a crucial determinant of its membrane permeability and overall bioavailability.[1][2] The effect of fluorination on logP is more complex than on pKa. While the introduction of a single fluorine atom to an aromatic ring generally leads to a slight increase in lipophilicity, the overall effect is highly dependent on the molecular context.[3]

Table 2: Comparison of logP Values for Benzoic Acid and a Fluorinated Derivative

CompoundlogP Value
Benzoic Acid1.87
4-Fluorobenzoic Acid1.99

Data sourced from publicly available chemical databases.

Metabolic Stability

A significant advantage of fluorination in drug design is the enhancement of metabolic stability.[4][5][6] The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, compared to a carbon-hydrogen (C-H) bond.[4] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, a strategy known as "metabolic blocking," the rate of oxidative metabolism can be significantly reduced, leading to a longer half-life and improved bioavailability.[4][7]

Table 3: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound (Hypothetical)1546.2
Fluorinated Analog4515.4

This table presents illustrative data to demonstrate the typical effect of fluorination on metabolic stability. Actual values are compound-dependent.

Thermal Stability

Experimental Protocols

Determination of pKa (Spectrophotometric Method)

This method relies on the change in the UV-Vis absorbance spectrum of a compound as a function of pH.

  • Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 11).

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water).

  • Spectrophotometric Measurement: For each pH, add a small aliquot of the stock solution to the buffer and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance of the ionized and unionized forms differs significantly) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Determination of Lipophilicity (logP) by Shake-Flask Method

This is the traditional and most widely recognized method for the experimental determination of logP.[2]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Mix the two phases in a separatory funnel and shake vigorously to allow for the partitioning of the compound between the two layers.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Metabolic Stability Assay (Liver Microsomes)

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.[4][11][12][13]

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compound to the incubation mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[4]

  • Analysis: Analyze the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant of metabolism. The half-life (t½) can be calculated as 0.693 divided by the rate constant. The intrinsic clearance (CLint) can then be calculated from the half-life.[4]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature.

  • Sample Preparation: Place a small, accurately weighed amount of the test compound into a TGA pan.

  • TGA Measurement: Heat the sample in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass of the sample as a function of temperature. The temperature at which a significant mass loss occurs indicates the onset of thermal decomposition.

Visualizing the Impact and Workflow

Impact of Fluorination on Benzoic Acid Properties A Fluorination of Benzoic Acid B Increased Electron-Withdrawing Effect A->B E Alteration of Molecular Polarity A->E G Increased C-F Bond Strength A->G C Stabilization of Carboxylate Anion B->C D Increased Acidity (Lower pKa) C->D F Modified Lipophilicity (logP) E->F H Blocking of Metabolic Sites G->H I Increased Metabolic Stability H->I General Experimental Workflow for Stability Comparison cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Stability Assessment cluster_3 Data Analysis & Comparison A Synthesize Fluorinated & Non-Fluorinated Analogs B pKa Determination (e.g., Spectrophotometry) A->B C logP Determination (e.g., Shake-Flask) A->C D Metabolic Stability Assay (Liver Microsomes) A->D E Thermal Stability Analysis (TGA) A->E F Compile Data into Comparative Tables B->F C->F D->F E->F G Draw Structure-Stability Relationships F->G

References

Safety Operating Guide

Proper Disposal of 2,3-Difluoro-4-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,3-Difluoro-4-methylbenzoic acid is paramount for the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical waste effectively.

Immediate Safety and Handling for Disposal

Before initiating the disposal process, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical goggles or safety glasses. A face shield is also recommended.[1]

  • Hand Protection: Use protective gloves.[1]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation or if dust is generated, wear suitable respiratory equipment.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably with local exhaust ventilation.[1]

  • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Ventilate: Ensure adequate air ventilation.[1]

  • Containment: Sweep or shovel the spilled solid material into an appropriate container for disposal, minimizing the generation of dust.[1]

  • Environmental Protection: Avoid release to the environment. If the product enters sewers or public waters, notify the authorities.[1]

Disposal Protocol for this compound

The primary method for the disposal of this compound is incineration.[1] It is imperative to adhere to local, state, and federal regulations governing chemical waste disposal.[2][3]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in its original container or a suitable, properly labeled, and tightly closed container.[1][4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage Pending Disposal:

    • Store the waste container in a dry, cool, and well-ventilated area.[1]

    • Keep the container tightly closed.[1]

  • Arranging for Disposal:

    • Contact a licensed and authorized waste disposal company.[1][4]

    • The recommended disposal method is to "remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber".[1]

  • Container Disposal:

    • Dispose of the empty or contaminated container in accordance with the licensed collector's sorting instructions.[1] Handle uncleaned containers as you would the product itself.

Hazard Summary for Disposal Considerations

Hazard ClassificationDescriptionSource
Skin IrritationCauses skin irritation (Category 2)[1]
Eye IrritationCauses serious eye irritation (Category 2A)[1]
Specific Target Organ ToxicityMay cause respiratory irritation (Single Exposure, Category 3)[1]
NFPA Health Hazard2 - Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[1]
NFPA Fire Hazard0 - Materials that will not burn.[1]
NFPA Reactivity0 - Normally stable, even under fire exposure conditions, and not reactive with water.[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have 2,3-Difluoro-4- methylbenzoic acid for disposal ppe Wear Appropriate PPE: - Chemical Goggles - Protective Gloves - Protective Clothing start->ppe spill_check Spill or Release? ppe->spill_check spill_protocol Follow Spill Protocol: - Evacuate & Ventilate - Contain Spill - Notify Authorities if needed spill_check->spill_protocol Yes collect Collect waste in a properly labeled, sealed container spill_check->collect No spill_protocol->ppe storage Store in a cool, dry, well-ventilated area collect->storage contact_vendor Contact Licensed Waste Disposal Company storage->contact_vendor incinerate Arrange for incineration in an authorized facility with afterburner and scrubber contact_vendor->incinerate end_process End: Disposal Complete incinerate->end_process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Difluoro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 2,3-Difluoro-4-methylbenzoic acid, ensuring the well-being of researchers and the integrity of experimental work. Adherence to these procedures is paramount for minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles or safety glasses. A face shield should be worn when there is a potential for splashing.[1][2][3]To protect against serious eye irritation from dust particles or splashes.[1][4]
Hand Protection Protective gloves, such as nitrile or butyl rubber.[2]To prevent skin contact and subsequent irritation.[1][2]
Body Protection Wear suitable protective clothing to prevent skin exposure.[1][5] A lab coat is the minimum requirement.To shield the skin from accidental contact with the chemical.
Respiratory Use in a well-ventilated area. If ventilation is insufficient, wear suitable respiratory equipment.[1]To avoid inhalation of dust, which may cause respiratory irritation.[1] A respirator with a P2 filter is recommended when dust is generated.

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[1]

    • Don the required PPE as detailed in Table 1 before handling the chemical.

  • Handling:

    • Avoid breathing dust.[1]

    • Avoid contact with skin and eyes.[1]

    • Minimize the generation of dust when handling the solid material.[1]

    • Keep the container tightly closed when not in use.[1][5]

    • Practice good industrial hygiene; do not eat, drink, or smoke when using this product.[1] Always wash hands thoroughly after handling.[1][6]

  • In Case of a Spill:

    • Evacuate unnecessary personnel from the area.

    • Only qualified personnel equipped with suitable protective equipment should intervene in a spill.[1]

    • Sweep or shovel the spilled solid material into an appropriate, labeled container for disposal.[1] Minimize dust generation during cleanup.[1]

    • Do not allow the product to enter drains.

Disposal Plan:

  • Dispose of this compound and its container in accordance with licensed collector's sorting instructions.[1]

  • The recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Ventilated Area ppe->handling Proceed with caution storage Store in Tightly Closed Container handling->storage spill Spill? handling->spill Accident Occurs end End storage->end cleanup Spill Cleanup spill->cleanup Yes disposal Disposal spill->disposal No cleanup->disposal disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.